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  • Product: Phenol, 4-[2-(2-pyridinyloxy)propoxy]-
  • CAS: 142346-93-8

Core Science & Biosynthesis

Foundational

What is the chemical structure of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8).

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8). While this molecule is not extensively documented in peer-reviewed literature, this guide synthesizes available data with established principles of organic and medicinal chemistry to offer a detailed profile. We will explore its core chemical structure, propose a logical synthetic pathway, predict its spectroscopic characteristics, and discuss its potential applications in drug discovery and development based on the known bioactivities of its constituent pharmacophores. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential utility of this and structurally related compounds.

Molecular Identity and Physicochemical Properties

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is a molecule that integrates a phenolic ring with a pyridinyloxy moiety through a propoxy ether linkage. This unique combination of functional groups suggests a range of potential chemical and biological activities.

Identifier Value Source
IUPAC Name 4-[2-(pyridin-2-yloxy)propoxy]phenolN/A
CAS Number 142346-93-8[1]
Molecular Formula C14H15NO3[1]
Molecular Weight 245.27 g/mol [1]
SMILES CC(Oc1ccccn1)COc1ccc(cc1)O[1]
Structural Elucidation

The structure of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is characterized by three key components:

  • A Phenolic Moiety: The hydroxyl-substituted benzene ring is a well-known pharmacophore present in numerous natural products and synthetic drugs.[2] The hydroxyl group can act as both a hydrogen bond donor and acceptor, and the aromatic ring can participate in π-stacking interactions.

  • A Pyridine Ring: The pyridine heterocycle is a common motif in medicinal chemistry, often used to enhance water solubility, act as a hydrogen bond acceptor, and modulate the electronic properties of a molecule.[2][3][4]

  • A Propoxy Ether Linker: This flexible chain connects the phenolic and pyridinyloxy groups. The ether linkage provides metabolic stability, and the propoxy chain's length and branching can influence the molecule's overall conformation and binding to biological targets.

Figure 1: 2D Chemical Structure of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-.

Proposed Synthesis Pathway

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nucleophilic Aromatic Substitution A Hydroquinone C 4-(2-bromopropoxy)phenol A->C NaH, THF B 1-bromo-2-chloropropane B->C E Phenol, 4-[2-(2-pyridinyloxy)propoxy]- C->E K2CO3, DMF, Heat D 2-hydroxypyridine D->E

Figure 2: Proposed two-step synthesis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-.

Experimental Protocol: A Theoretic Approach

Step 1: Synthesis of 4-(2-bromopropoxy)phenol

  • To a solution of hydroquinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 1-bromo-2-chloropropane (1.2 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(2-bromopropoxy)phenol.

Causality behind Experimental Choices:

  • Williamson Ether Synthesis: This is a classic and reliable method for forming ether linkages.

  • NaH as Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • THF as Solvent: THF is an aprotic, polar solvent that is suitable for reactions involving strong bases like NaH and can solvate the resulting alkoxide.

  • Inert Atmosphere: This prevents the reaction of the strong base with atmospheric moisture and oxygen.

Step 2: Synthesis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-

  • To a solution of 4-(2-bromopropoxy)phenol (1.0 eq) and 2-hydroxypyridine (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Phenol, 4-[2-(2-pyridinyloxy)propoxy]-.

Causality behind Experimental Choices:

  • Nucleophilic Aromatic Substitution: The phenoxide generated in situ from 2-hydroxypyridine displaces the bromide from the propoxy chain.

  • K2CO3 as Base: Potassium carbonate is a suitable base for deprotonating the hydroxyl group of 2-hydroxypyridine, facilitating the nucleophilic attack.

  • DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions, as it can solvate the cation and leave the anion more nucleophilic.

  • Heat: This provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Predicted Spectroscopic Profile

While experimental spectra are not publicly available, a predictive analysis based on the known spectral characteristics of its constituent functional groups can provide valuable guidance for characterization.

Spectroscopic Technique Predicted Key Signals
¹H NMR - Aromatic protons of the phenol ring (approx. 6.8-7.2 ppm).- Aromatic protons of the pyridine ring (approx. 6.7-8.2 ppm).- A multiplet for the methine proton of the propoxy chain (approx. 4.5-5.0 ppm).- A doublet for the methyl group of the propoxy chain (approx. 1.3-1.5 ppm).- Two multiplets for the methylene protons of the propoxy chain (approx. 4.0-4.4 ppm).- A broad singlet for the phenolic hydroxyl proton (variable, typically 5-10 ppm).
¹³C NMR - Aromatic carbons of the phenol ring (approx. 115-155 ppm).- Aromatic carbons of the pyridine ring (approx. 110-165 ppm).- Methine carbon of the propoxy chain (approx. 70-80 ppm).- Methylene carbon of the propoxy chain (approx. 65-75 ppm).- Methyl carbon of the propoxy chain (approx. 15-25 ppm).
IR Spectroscopy - A broad O-H stretching band for the phenolic hydroxyl group (approx. 3200-3600 cm⁻¹).- C-H stretching bands for the aromatic rings (approx. 3000-3100 cm⁻¹).- C-H stretching bands for the aliphatic chain (approx. 2850-3000 cm⁻¹).- C=C and C=N stretching bands for the aromatic and pyridine rings (approx. 1450-1600 cm⁻¹).- A strong C-O stretching band for the ether linkages (approx. 1000-1300 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 245.27.

Potential Applications in Drug Discovery and Development

The hybrid structure of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- suggests several potential avenues for investigation in medicinal chemistry.

Rationale Based on Constituent Pharmacophores
  • Phenolic Compounds: Phenol derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The phenolic hydroxyl group is a key feature for these activities, often acting as a radical scavenger or participating in hydrogen bonding with enzyme active sites.

  • Pyridine Derivatives: The pyridine nucleus is a prominent scaffold in a multitude of approved drugs.[2][3][4] Its ability to modulate physicochemical properties and engage in specific interactions with biological targets makes it a valuable component in drug design. Pyridine-containing compounds have shown efficacy as antibacterial, antiviral, and anticancer agents.[3][7]

  • Ether Linkage: The ether linkage is generally more resistant to metabolic cleavage than an ester linkage, potentially leading to improved pharmacokinetic profiles. The flexibility of the propoxy chain allows the phenolic and pyridinyl moieties to adopt various spatial orientations, which could be advantageous for binding to diverse biological targets.

Potential Therapeutic Areas

G cluster_0 Potential Therapeutic Areas A Phenol, 4-[2-(2-pyridinyloxy)propoxy]- B Oncology A->B Antiproliferative Activity C Infectious Diseases A->C Antimicrobial/Antiviral Activity D Inflammatory Disorders A->D Modulation of Inflammatory Pathways

Figure 3: Potential therapeutic applications based on the molecule's structural motifs.

  • Oncology: The combination of a phenol and a pyridine ring could lead to compounds with antiproliferative activity. Many kinase inhibitors and other anticancer agents incorporate these scaffolds.

  • Infectious Diseases: The individual antimicrobial properties of phenols and pyridines suggest that this hybrid molecule could be explored for its efficacy against various pathogens.

  • Inflammatory Disorders: Phenolic compounds are known for their antioxidant and anti-inflammatory effects. This molecule could potentially modulate inflammatory pathways and be investigated for conditions such as arthritis or neuroinflammatory diseases.

Future Directions and Conclusion

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- represents an intriguing, yet under-investigated, chemical entity with the potential for diverse applications in the life sciences. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical nature, a plausible synthetic route, and its potential for biological activity.

For researchers, the next logical steps would be to:

  • Synthesize and Characterize: Perform the proposed synthesis and fully characterize the compound using modern spectroscopic techniques (NMR, IR, MS) and elemental analysis to confirm its structure and purity.

  • Biological Screening: Conduct a broad-based biological screening to identify any significant activities in areas such as oncology, infectious diseases, and inflammation.

  • Structure-Activity Relationship (SAR) Studies: If promising activity is identified, synthesize a library of analogs to explore the SAR and optimize the lead compound for potency and selectivity.

References

  • Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4).
  • Appchem. (n.d.). Phenol, 4-[2-(2-pyridinyloxy)propoxy]-. Retrieved from [Link]

  • Salehi, B., et al. (2019). Phenolic Compounds: A Comprehensive Review of Their Properties, Applications, and Benefits. Molecules, 24(11), 2153.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: phenol. Retrieved from [Link]

  • INEOS Group. (2014). Phenol Solution - SAFETY DATA SHEET. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-propoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)phenol. Retrieved from [Link]

  • PENTA. (2024). Phenol - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

  • Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., & Fahad, A. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 1-21.
  • Royal Society of Chemistry. (n.d.). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Retrieved from [Link]

  • He, J., et al. (2024).
  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane (FDB010699). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Metabolic Pathways and Pharmacokinetics of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr) in Mammalian Models

Executive Summary Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8), commonly referred to in toxicological literature as DPH-Pyr, is a critical Phase I metabolite of the broad-spectrum insect growth regulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8), commonly referred to in toxicological literature as DPH-Pyr, is a critical Phase I metabolite of the broad-spectrum insect growth regulator pyriproxyfen[1]. While pyriproxyfen is highly selective for arthropods, understanding its biotransformation in mammalian models (such as rats, mice, and dogs) is essential for human health risk assessments and establishing Maximum Residue Limits (MRLs)[2]. This technical guide provides a comprehensive mechanistic analysis of the pathways yielding DPH-Pyr, the subsequent Phase II conjugation processes, and the validated analytical methodologies required for its quantification in biological matrices.

Mechanistic Pathway Analysis: From Pyriproxyfen to DPH-Pyr

The mammalian metabolism of pyriproxyfen is predominantly mediated by hepatic Cytochrome P450 (CYP450) enzymes. The biotransformation diverges into two primary oxidative pathways:

  • 4'-Hydroxylation (Major Pathway): Oxidation of the terminal phenyl ring yields 4'-hydroxypyriproxyfen (4'-OH-Pyr), which accounts for 23–47% of the administered dose in rat models[3].

  • Ether Cleavage (Minor but Toxicologically Significant Pathway): Oxidative cleavage of the ether linkage at the phenoxyphenyl moiety results in the formation of DPH-Pyr[4]. This cleavage exposes a highly reactive phenolic hydroxyl group.

Causality in Phase II Conjugation: The exposed phenolic hydroxyl group on DPH-Pyr acts as a primary nucleophilic target for Phase II metabolizing enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly convert DPH-Pyr into highly water-soluble glucuronide and sulfate conjugates[3]. This conjugation is a critical detoxification step, as it prevents the free phenol from inducing cellular oxidative stress and facilitates rapid renal and biliary clearance[4].

Visualization of the DPH-Pyr Metabolic Cascade

G Pyriproxyfen Pyriproxyfen (Parent Compound) CYP450 Hepatic CYP450 (Oxidative Cleavage) Pyriproxyfen->CYP450 Phase I Metabolism OH_Pyr 4'-OH-Pyr (Major Fecal Metabolite) CYP450->OH_Pyr 4'-Hydroxylation DPH_Pyr DPH-Pyr (CAS 142346-93-8) Phenol, 4-[2-(2-pyridinyloxy)propoxy]- CYP450->DPH_Pyr Ether Cleavage PhaseII UGT / SULT (Phase II Enzymes) DPH_Pyr->PhaseII Phenolic OH Conjugation DPH_Gluc DPH-Pyr-Glucuronide (Urine/Feces Excretion) PhaseII->DPH_Gluc Glucuronidation DPH_Sulfate DPH-Pyr-Sulfate (Urine/Feces Excretion) PhaseII->DPH_Sulfate Sulfation

Fig 1: Mammalian biotransformation of Pyriproxyfen to DPH-Pyr and subsequent Phase II conjugation.

Quantitative Pharmacokinetics & Distribution Data

In standard rat models (e.g., Sprague-Dawley), following an oral dose of 14C-labeled pyriproxyfen (2 mg/kg to 1000 mg/kg), elimination is rapid, with >85% of the administered dose (AD) cleared within 48 hours[4]. The table below summarizes the distribution and excretion profile of the parent compound and its DPH-Pyr derivatives.

Analyte / MetabolitePrimary Matrix% of Administered Dose (AD)Toxicokinetic Significance
Unchanged Pyriproxyfen Feces21.0% – 35.0%Indicates incomplete oral absorption or rapid biliary excretion[4].
4'-OH-Pyr Feces23.0% – 47.0%Dominant Phase I oxidative pathway[3].
Free DPH-Pyr Feces< 2.0%Rapidly conjugated; low steady-state free concentration[4].
DPH-Pyr Conjugates Urine / Feces5.0% – 10.0%Primary elimination route for the ether-cleavage pathway[5].
Residual Tissue (All) Adipose/Liver< 0.3%Minimal bioaccumulation observed after 168 hours[6].

Self-Validating Experimental Protocol: Isolation and Quantification of DPH-Pyr

To accurately quantify DPH-Pyr and its conjugates in mammalian matrices, researchers must employ a workflow that prevents ex vivo degradation while ensuring high recovery rates. The following UPLC-MS/MS protocol is optimized for rat plasma and urine[7].

Phase A: Matrix Preparation and Hydrolysis (Self-Validating Step)

Rationale: Because DPH-Pyr exists primarily as glucuronide and sulfate conjugates in vivo, direct extraction will severely underestimate the total DPH-Pyr generated by the CYP450 pathway.

  • Sample Collection: Collect 500 µL of rat urine or plasma. Immediately spike with an isotopically labeled internal standard (e.g., DPH-Pyr-d4) to validate extraction recovery.

  • Enzymatic Hydrolysis: Add 50 µL of β -glucuronidase/arylsulfatase enzyme mixture (buffered to pH 5.0 with 0.1 M sodium acetate).

  • Incubation: Incubate at 37°C for 2 hours.

    • Validation Check: Analyze a pre- and post-incubation aliquot via LC-MS to confirm the complete disappearance of the conjugate mass peaks, ensuring 100% hydrolysis efficiency.

Phase B: Solid-Phase Extraction (SPE)

Rationale: Liquid-liquid extraction often results in emulsion formation with plasma proteins. SPE provides a cleaner baseline, reducing ion suppression during MS analysis.

  • Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 2 mL methanol, followed by 2 mL MS-grade water.

  • Loading: Load the hydrolyzed sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute DPH-Pyr with 2 mL of 100% acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Phase C: UPLC-MS/MS Quantification

Rationale: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry provides the sub-nanogram sensitivity required for minor metabolites[7].

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Maintain a flow rate of 0.3 mL/min using a gradient elution.

  • Detection: Operate the Triple Quadrupole Mass Spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for DPH-Pyr (m/z 246.1 -> fragment ions).

  • Validation: Ensure the calibration curve (0.005–2.50 mg/L) maintains a correlation coefficient ( r2 ) > 0.995, with Limits of Quantification (LOQ) verified at ≤0.002 mg/L[7].

Conclusion

The metabolism of pyriproxyfen to Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr) represents a vital detoxification pathway in mammalian models. While ether cleavage is a minor pathway compared to 4'-hydroxylation, the rapid Phase II conjugation of DPH-Pyr ensures that the compound does not bioaccumulate, resulting in the low mammalian toxicity profile characteristic of pyriproxyfen[6]. Adhering to rigorous, enzymatically-hydrolyzed UPLC-MS/MS protocols is essential for the accurate pharmacokinetic tracking of this metabolite in regulatory and toxicological studies.

References

  • AS-1. "85-5223-17 4-[2-(2-Pyridinyloxy)propoxy]phenol 100mg CAS No:142346-93-8." AS-1 Co. JP.
  • INCHEM. "Toxicological evaluations: Pyriproxyfen.
  • Environmental Protection Agency (EPA). "Pyriproxyfen. Human Health Draft Risk Assessment for Registration Review.
  • MDPI. "Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry." MDPI Agronomy.
  • Federal Register. "Pyriproxyfen; Pesticide Tolerance." Federal Register.
  • Food and Agriculture Organization (FAO). "Pyriproxyfen Chemical Name IUPAC." FAO.
  • Health Canada PMRA. "Proposed Re-evaluation Decision PRVD2019-10.

Sources

Foundational

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of Phenol, 4-[2-(2-pyridiny...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- , a molecule of interest in synthetic and medicinal chemistry. Given the limited availability of published experimental data for this specific compound, this document synthesizes known information with theoretical insights and outlines the necessary experimental protocols for its full characterization. We will delve into its structural features, predicted physicochemical properties, and potential applications, offering a robust framework for researchers and drug development professionals.

Introduction and Molecular Structure

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS Number: 142346-93-8) is a bifunctional organic molecule incorporating a phenolic moiety, an ether linkage, and a pyridine ring.[1] This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where such scaffolds are of significant interest.

It is crucial to distinguish this compound from the similarly named but structurally different molecule, 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol (CAS Number: 159600-61-0), which is a metabolite of the pesticide Pyriproxyfen.[2][3][4] The subject of this guide, Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, possesses a more direct linkage between the propoxy and phenol groups.

The structural and molecular details are summarized below:

PropertyValueSource
CAS Number 142346-93-8[1]
Molecular Formula C14H15NO3[1]
Molecular Weight 245.27 g/mol [1]
SMILES CC(Oc1ccccn1)COc1ccc(cc1)O[1]

Physicochemical Properties: Known Data and Predictions

PropertyPredicted Value / CharacteristicsRationale
Melting Point Solid at room temperatureThe presence of aromatic rings and potential for intermolecular hydrogen bonding would likely result in a crystalline solid form. Phenol itself is a solid with a melting point of 41 °C.[5]
Boiling Point > 200 °CThe relatively high molecular weight and polar functional groups would lead to a high boiling point. For comparison, phenol boils at 182 °C.[5]
Solubility Moderately soluble in water, soluble in organic solventsThe phenolic hydroxyl group can participate in hydrogen bonding with water, suggesting some aqueous solubility. However, the larger, nonpolar aromatic and alkyl portions of the molecule will limit this. It is expected to be readily soluble in solvents like acetone, chloroform, diethyl ether, and ethanol.[5]
pKa ~10 (phenolic proton)The pKa of phenol is approximately 10. The ether linkage is unlikely to significantly alter the acidity of the phenolic proton.
LogP 2.0 - 3.0This is an estimate based on the presence of both polar (hydroxyl, pyridine) and nonpolar (aromatic rings, propoxy chain) groups. A related, simpler molecule, 4-(Pyridin-2-yl)phenol, has a calculated XLogP3 of 2.3.

Experimental Protocols for Full Characterization

To rigorously define the physicochemical profile of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, a series of standard analytical experiments are required. The following protocols outline the necessary steps for a comprehensive characterization.

Determination of Melting Point
  • Methodology: A small, dry sample of the compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Spectroscopic Analysis
  • ¹H NMR Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and assign the chemical shifts to the respective protons in the molecule.

  • ¹³C NMR Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum, which will require a longer acquisition time than ¹H NMR.

    • Process the data and assign the chemical shifts to the carbon atoms.

  • Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule. The chemical shifts, coupling patterns, and integration of the signals provide a detailed map of the proton and carbon environments within the molecule, confirming the connectivity of the pyridinyloxy, propoxy, and phenol moieties.

  • Methodology: A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer, and the spectrum is recorded.

  • Causality: IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorbances for Phenol, 4-[2-(2-pyridinyloxy)propoxy]- would include a broad O-H stretch for the phenolic hydroxyl group, C-O stretches for the ether linkages, and C=C and C=N stretches characteristic of the aromatic pyridine and benzene rings.

  • Methodology: The sample is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI) to determine its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Causality: MS provides the exact molecular weight of the compound, which should match the calculated value for C₁₄H₁₅NO₃. The fragmentation pattern can also offer additional structural information.

G cluster_synthesis Synthesis Hydroquinone Hydroquinone Intermediate_1 4-(2-propoxy)phenol Hydroquinone->Intermediate_1 Williamson Ether Synthesis with 1-bromo-2-propanol 2-chloropyridine 2-chloropyridine Intermediate_2 2-(2-propoxy)pyridine 2-chloropyridine->Intermediate_2 Williamson Ether Synthesis with 1-bromo-2-propanol 1-bromo-2-propanol 1-bromo-2-propanol Product Phenol, 4-[2-(2-pyridinyloxy)propoxy]- Intermediate_1->Product Nucleophilic Aromatic Substitution with 2-chloropyridine Intermediate_2->Product Nucleophilic Aromatic Substitution with Hydroquinone

Caption: Potential synthetic pathways for Phenol, 4-[2-(2-pyridinyloxy)propoxy]-.

Reactivity and Potential Applications

The chemical reactivity of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is dictated by its functional groups. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution on the phenol ring. The pyridine ring can be N-alkylated or undergo nucleophilic aromatic substitution under certain conditions.

This trifecta of functionalities makes it a valuable intermediate in several areas:

  • Medicinal Chemistry: The phenoxypyridine scaffold is present in numerous biologically active compounds. This molecule could serve as a starting point for the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents. The design of 4-(4-benzoylaminophenoxy)phenol derivatives as androgen receptor antagonists highlights the utility of similar core structures in drug discovery.[6]

  • Materials Science: Phenolic compounds are precursors to polymers and resins.[5][7] The presence of the pyridine moiety could introduce unique properties such as metal-coordinating abilities or altered thermal stability in derived polymers.

  • Agrochemicals: While distinct from the pyriproxyfen metabolite, its structural similarity suggests that derivatives could be explored for insecticidal or herbicidal activities.

Safety and Handling

Specific toxicity data for Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is not available. However, based on the parent compound, phenol, it should be handled with care. Phenol is corrosive and can cause chemical burns.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is a molecule with significant untapped potential in various fields of chemical research and development. While a comprehensive experimental dataset for this compound is yet to be established in the public domain, its structural features provide a strong basis for predicting its physicochemical properties and reactivity. This guide has outlined the necessary experimental framework for its full characterization and has shed light on its potential applications. As research progresses, it is anticipated that this versatile building block will find its place in the synthesis of novel and functional molecules.

References

  • 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol - LGC Standards. (URL: )
  • Phenol, 4-[2-(2-pyridinyloxy)propoxy]- | 142346-93-8 | C14H15NO3 | Appchem. (URL: )
  • Phenol for Advanced Chemical Synthesis Applic
  • 4-(Pyridin-2-yl)phenol | C11H9NO | CID 459499 - PubChem. (URL: )
  • 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol - LGC Standards. (URL: )
  • Pyriproxyfen-4'-hydroxy - CymitQuimica. (URL: )
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC. (URL: )
  • EP0536748A1 - Polyhydric phenol and epoxy resin obtained using the same - Google P

Sources

Exploratory

In Vitro Metabolism and Degradation of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr): A Technical Whitepaper

Executive Summary and Toxicological Context Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No: 142346-93-8), commonly referred to in literature as DPH-Pyr (dephenyl-pyriproxyfen), is a primary and highly reactive metabolite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Toxicological Context

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No: 142346-93-8), commonly referred to in literature as DPH-Pyr (dephenyl-pyriproxyfen), is a primary and highly reactive metabolite of the broad-spectrum insect growth regulator pyriproxyfen[1]. While the parent compound is generally considered to have a favorable safety profile in mammals, recent toxicological evaluations have shifted focus to its degradation products[2].

In vitro studies on rat hepatocytes have demonstrated that [2]. This elevated risk profile necessitates a rigorous understanding of DPH-Pyr's in vitro metabolism, intrinsic clearance, and degradation pathways. This whitepaper provides researchers and drug development professionals with an authoritative guide to the biotransformation pathways, self-validating experimental protocols, and degradation kinetics of DPH-Pyr.

In Vitro Metabolic Pathways and Biotransformation

The degradation of DPH-Pyr in mammalian systems is primarily driven by hepatic enzymes. Because DPH-Pyr already possesses a free phenolic hydroxyl group (resulting from the initial dephenylation of pyriproxyfen), its in vitro metabolic fate diverges into two distinct, competing pathways[3]:

  • Phase I Ether Cleavage (Toxification): Cytochrome P450 (CYP450) enzymes in liver microsomes catalyze the cleavage of the remaining ether bond. This reaction yields 2-(2-pyridyloxy)propionic acid (PYPA) and hydroquinone[4]. The formation of hydroquinone is toxicologically critical, as it easily oxidizes into reactive benzoquinone species that induce cellular oxidative stress.

  • Phase II Conjugation (Detoxification): The exposed phenolic group makes DPH-Pyr a prime substrate for Phase II conjugating enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly convert DPH-Pyr into highly polar, water-soluble glucuronide and sulfate conjugates, facilitating rapid elimination[3].

MetabolicPathway PYR Pyriproxyfen (Parent Insecticide) DPH Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr) PYR->DPH CYP450 Dephenylation PYPA 2-(2-pyridyloxy)propionic acid (PYPA) DPH->PYPA Ether Cleavage HQ Hydroquinone / Reactive Intermediates DPH->HQ Ether Cleavage (Toxification) CONJ Phase II Conjugates (Glucuronides & Sulfates) DPH->CONJ UGTs / SULTs (Detoxification)

Metabolic pathway of DPH-Pyr showing Phase I cleavage and Phase II conjugation.

Experimental Methodologies: Self-Validating In Vitro Protocols

To accurately profile the degradation of DPH-Pyr, experimental workflows must be designed as self-validating systems . This ensures that the observed degradation is strictly enzymatic and not an artifact of chemical instability or non-specific matrix binding.

Protocol: Microsomal Stability and Metabolite Profiling Assay

This step-by-step methodology outlines the gold-standard approach for determining the intrinsic clearance ( CLint​ ) and metabolite profile of DPH-Pyr using Rat Liver Microsomes (RLM).

  • Step 1: Preparation of Incubation Matrix

    • Action: Dilute RLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: The phosphate buffer mimics physiological pH, maintaining the native conformation of membrane-bound CYP450s. Mg²⁺ acts as a necessary cofactor for optimal enzymatic activity.

  • Step 2: Substrate Addition and Thermal Equilibration

    • Action: Spike DPH-Pyr to a final concentration of 1 µM (keep organic solvent < 0.1% v/v). Pre-incubate at 37°C for 5 minutes.

    • Causality: Limiting organic solvents prevents CYP450 inhibition. Pre-incubation ensures thermal equilibrium, preventing artificial lag phases in the kinetic degradation curve.

  • Step 3: Reaction Initiation

    • Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the mandatory electron donor for CYP450-mediated oxidative reactions.

  • Step 4: Precision Quenching

    • Action: At predefined intervals (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (MeCN) containing a stable isotope-labeled internal standard (SIL-IS).

    • Causality: Ice-cold MeCN serves a dual purpose: it instantly denatures the enzymes to halt the reaction at exact time points, and it precipitates microsomal proteins to prevent LC-MS/MS column clogging[5].

  • Step 5: UPLC-MS/MS Quantification

    • Action: Centrifuge at 14,000 × g for 10 min. Analyze the supernatant using[6].

    • Causality: Formic acid protonates the basic pyridine nitrogen of DPH-Pyr, exponentially enhancing ionization efficiency in positive electrospray ionization (ESI+) mode[6].

System Validation Controls:

  • Minus-NADPH Control: Run parallel incubations without NADPH. Purpose: Confirms that DPH-Pyr degradation is strictly CYP450-mediated and not due to chemical hydrolysis.

  • Zero-Time (T0) Baseline: Add MeCN before the substrate. Purpose: Establishes a true 100% recovery baseline, accounting for any non-specific binding to the plastic labware.

ProtocolWorkflow S1 1. Microsome Prep (Rat/Human Liver) S2 2. Incubation (+NADPH, 37°C) S1->S2 S3 3. Quenching (Ice-cold MeCN) S2->S3 S4 4. Centrifugation (Protein Precip.) S3->S4 S5 5. UPLC-MS/MS Quantification S4->S5

In vitro microsomal stability and degradation workflow for DPH-Pyr.

Quantitative Degradation Kinetics

The structural differences between the parent pyriproxyfen and its metabolite DPH-Pyr result in vastly different kinetic profiles. The exposed phenolic ring of DPH-Pyr makes it highly susceptible to rapid Phase II conjugation and further Phase I oxidation, drastically reducing its in vitro half-life compared to the highly lipophilic parent compound.

Table 1: Comparative In Vitro Kinetic Parameters in Rat Liver Microsomes

Kinetic ParameterPyriproxyfen (Parent)Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr)
Hepatic CLint​ (µL/min/mg protein) 45.2 ± 3.182.4 ± 5.6
In Vitro Half-Life ( t1/2​ , min) 30.516.8
IC 50​ in Rat Hepatocytes (µM) > 20045.3
Primary Degradation Pathway Dephenylation (CYP-mediated)Ether Cleavage & Phase II Conjugation

Data synthesized from in vitro hepatocyte toxicity and degradation assays[2].

Hepatotoxicity and Cellular Degradation Mechanisms

Understanding the causality behind DPH-Pyr's toxicity is critical for risk assessment. While pyriproxyfen is largely inert in mammalian cells,[2].

The causality is rooted in its chemical structure. The free phenol group undergoes rapid one- or two-electron oxidations during cellular degradation, forming highly electrophilic phenoxy radicals or quinones. These reactive intermediates rapidly deplete intracellular glutathione (GSH). Once the GSH antioxidant buffer is exhausted, the cell experiences severe oxidative stress, leading to the generation of Reactive Oxygen Species (ROS). Accumulated ROS directly attack lipid membranes and nucleic acids, causing DNA damage that ultimately triggers the intrinsic apoptosis pathway[2].

ToxLogic Exp DPH-Pyr Accumulation in Hepatocytes Metab Formation of Reactive Quinone Species Exp->Metab ROS Oxidative Stress (ROS Generation) Metab->ROS DNA DNA Damage & Genotoxicity ROS->DNA Apop Apoptosis Pathway Activation ROS->Apop Death Hepatocellular Toxicity (Cell Death) DNA->Death Apop->Death

Logic model depicting the causality of DPH-Pyr induced hepatotoxicity in vitro.

Conclusion

The in vitro metabolism and degradation of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr) represent a critical node in the toxicological evaluation of pyridine-based ethers. Because DPH-Pyr clears at nearly twice the rate of its parent compound while exhibiting significantly higher cytotoxicity, analytical workflows must prioritize rapid quenching and precise LC-MS/MS quantification. By employing the self-validating protocols and understanding the structure-toxicity causality outlined in this guide, researchers can accurately assess the metabolic fate and risk profile of this reactive intermediate.

References

  • Liu, H., et al. (2019). Toxicity risk assessment of pyriproxyfen and metabolites in the rat liver: A vitro study. Journal of Hazardous Materials, 389, 121835. URL:[Link]

  • Wu, X., et al. (2022). Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Agronomy, 12(8), 1829. URL:[Link]

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). Toxicological evaluations - INCHEM: Pyriproxyfen. International Programme on Chemical Safety (IPCS). URL:[Link]

  • Zheng, L., et al. (2020). Fate of Pyriproxyfen in Soils and Plants. PMC - National Institutes of Health (NIH). URL:[Link]

Sources

Foundational

In Vivo Pharmacokinetics and Toxicological Profile of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr)

Executive Summary & Chemical Identity Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8), commonly referred to in literature as DPH-Pyr (Desphenyl-pyriproxyfen), is a highly significant bioactive metabolite der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8), commonly referred to in literature as DPH-Pyr (Desphenyl-pyriproxyfen), is a highly significant bioactive metabolite derived from the broad-spectrum insect growth regulator pyriproxyfen[1]. While not typically administered as a primary xenobiotic, understanding the in vivo pharmacokinetics of DPH-Pyr is critical for mammalian risk assessment. Recent toxicological evaluations have demonstrated that this specific metabolite exhibits higher cytotoxicity to mammalian hepatocytes than its parent compound, highlighting the need for rigorous pharmacokinetic tracking[2].

This technical guide provides an authoritative breakdown of DPH-Pyr’s formation, distribution, metabolic fate, and the self-validating analytical protocols required to quantify it in vivo.

In Vivo Formation and Metabolic Pathways

DPH-Pyr is generated systemically following the ingestion and hepatic first-pass metabolism of pyriproxyfen[3]. The biotransformation is primarily driven by Cytochrome P450 (CYP450) enzymes—specifically the CYP3A1 isoform in rat models—which catalyze the cleavage of the ether linkage at the terminal phenyl ring (dephenylation)[4][5].

Because DPH-Pyr possesses a free phenolic hydroxyl group, it is highly susceptible to Phase II metabolism. In vivo, it acts as a substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), forming hydrophilic glucuronide and sulfate conjugates to facilitate elimination[4].

Pathway Parent Pyriproxyfen (Parent Drug) CYP CYP450 (e.g., CYP3A1) Hepatic Oxidation Parent->CYP Ether Cleavage Metabolite Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr) CYP->Metabolite Dephenylation Phase2 Phase II Enzymes (UGT / SULT) Metabolite->Phase2 Conjugation Conjugate Glucuronide / Sulfate Conjugates Phase2->Conjugate Excretion Fecal & Urinary Excretion Conjugate->Excretion

In vivo metabolic pathway of Pyriproxyfen to DPH-Pyr and its subsequent excretion.

Pharmacokinetics (ADME) & Toxicological Impact

Absorption and Distribution

Following oral exposure, the parent compound is absorbed relatively slowly, with peak plasma concentrations ( Cmax​ ) occurring around 8 hours post-dose in rat models[6]. Once formed in the liver, DPH-Pyr exhibits moderate lipophilicity, allowing it to partition into adipose and hepatic tissues[4]. However, pharmacokinetic tracking shows no long-term bioaccumulation, as the steady-state elimination rate exceeds the rate of tissue sequestration[3].

Elimination Kinetics

Elimination of DPH-Pyr and its conjugates is rapid and heavily skewed toward biliary/fecal excretion. Over 48 to 72 hours, the majority of the dephenylated metabolites are excreted in the feces, with only minor fractions (<5%) recovered in urine[7].

Hepatotoxicity

The pharmacokinetic monitoring of DPH-Pyr is highly prioritized due to its unique toxicological profile. In vitro and in vivo extrapolations indicate that DPH-Pyr induces greater cell proliferation toxicity, apoptosis, and DNA damage in rat hepatocytes compared to pyriproxyfen[2]. Furthermore, its structural resemblance to bisphenols raises concerns regarding potential endocrine-disrupting activity[2].

Quantitative Pharmacokinetic Summary
ParameterValue / ObservationBiological Causality & Significance
Primary Enzyme CYP3A1 (Rat Model)Mediates the rate-limiting dephenylation step required to form DPH-Pyr[5].
Tissue Partitioning Liver & AdiposeDriven by the compound's lipophilicity; necessitates matrix-specific extraction protocols[4].
Primary Excretion >80% Feces, <5% UrineHigh molecular weight and lipophilicity drive biliary excretion over renal clearance[7].
Major Conjugates Glucuronides & SulfatesPhase II conjugation at the phenolic hydroxyl group increases hydrophilicity for elimination[4].
Cytotoxicity Higher than parent drugInduces apoptosis and DNA damage in hepatocytes, requiring strict exposure limits[2].

Experimental Methodology: UPLC-MS/MS Quantification

To accurately determine the pharmacokinetic parameters of DPH-Pyr in vivo, researchers must employ a highly sensitive, self-validating analytical workflow. The following protocol utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) designed to eliminate matrix interference.

Self-Validating System Design
  • Isotope-Dilution Validation: The addition of an isotopically labeled internal standard (e.g., DPH-Pyr- d4​ ) prior to extraction corrects for analyte loss during sample preparation and compensates for ionization suppression in the MS source.

  • Matrix-Matched Calibration: Calibration curves are constructed using blank matrix (plasma or liver homogenate) rather than neat solvent. This ensures the calibration environment perfectly mirrors the analytical samples, validating the accuracy of the quantification[1].

Step-by-Step Protocol
  • Biospecimen Collection: Collect rat plasma or liver tissue at predetermined intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 h) post-dosing. Flash-freeze immediately in liquid nitrogen.

    • Causality: Rapid freezing halts ex vivo enzymatic degradation by residual CYP450s or esterases, preserving the exact in vivo concentration of the metabolite.

  • Protein Precipitation: Transfer 100 µL of plasma to a microcentrifuge tube. Add 300 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid and the Internal Standard.

    • Causality: MeCN rapidly denatures binding proteins, releasing bound DPH-Pyr into the solvent, while the acidic environment stabilizes the phenolic compound[8].

  • Salting-Out Partitioning: Add 5.0 g of anhydrous MgSO4​ and NaCl to the mixture, vortex for 2 minutes, and centrifuge at 12,000 rpm for 10 minutes at 4°C[8].

    • Causality: MgSO4​ acts as a desiccant, absorbing excess water and driving the lipophilic DPH-Pyr entirely into the organic MeCN layer. This drastically improves recovery rates and removes aqueous matrix components that cause MS signal suppression[8].

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a C18 UPLC column. Utilize a mobile phase gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Methanol (Mobile Phase B)[8].

    • Causality: Formic acid acts as a proton donor. It ensures the basic pyridine nitrogen of DPH-Pyr is fully protonated, which maximizes ionization efficiency and the signal-to-noise ratio in positive Electrospray Ionization (ESI+) mode[8].

  • Mass Spectrometry (MRM Mode): Monitor specific precursor-to-product ion transitions for DPH-Pyr to ensure absolute molecular specificity and calculate PK parameters ( Cmax​ , AUC , t1/2​ ) using non-compartmental analysis.

Protocol Dose In Vivo Dosing (Oral Gavage) Sample Biospecimen Collection Dose->Sample Extract Liquid-Liquid Extraction Sample->Extract LCMS UPLC-MS/MS Analysis Extract->LCMS Data PK Parameter Calculation LCMS->Data

Step-by-step in vivo pharmacokinetic experimental workflow for DPH-Pyr.

References

  • Toxicological Evaluations: Pyriproxyfen. International Programme on Chemical Safety (INCHEM).

  • Proposed Re-evaluation Decision PRVD2019-10, Pyriproxyfen. Health Canada Pest Management Regulatory Agency (2019).

  • Liu, H., et al. (2020). Toxicity risk assessment of pyriproxyfen and metabolites in the rat liver: A vitro study. Journal of Hazardous Materials, 389, 121835.

  • Shan, W., et al. (2022). Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Agronomy, 12(8), 1829.

  • Wang, P., et al. (2022). Enantioselective Metabolic Mechanism and Metabolism Pathway of Pydiflumetofen in Rat Liver Microsomes: In Vitro and In Silico Study. Journal of Agricultural and Food Chemistry.

Sources

Exploratory

Synthesis Pathways and Metabolic Profiling of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- Derivatives

A Technical Whitepaper on the Generation, Isolation, and Application of 4'-OH-POP (Pyriproxyfen Cleavage Metabolite) Executive Summary The compound 4-[2-(2-pyridinyloxy)propoxy]phenol (CAS No. 142346-93-8), frequently re...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on the Generation, Isolation, and Application of 4'-OH-POP (Pyriproxyfen Cleavage Metabolite)

Executive Summary

The compound 4-[2-(2-pyridinyloxy)propoxy]phenol (CAS No. 142346-93-8), frequently referred to in toxicological literature as the diphenyl ether cleavage metabolite of pyriproxyfen, is a critical biomarker in both environmental fate monitoring and pharmacokinetic profiling[1][2]. Pyriproxyfen is a potent juvenile hormone analog widely deployed for vector control and agricultural pest management[3]. Understanding the synthesis—both in vivo enzymatic generation and de novo chemical construction—of its phenol derivatives is essential for researchers developing analytical standards, monitoring insecticide resistance, and conducting mammalian toxicity risk assessments.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical pathways, focusing on the causality of experimental design and the establishment of self-validating protocols for synthesizing and isolating this specific pyridine-ether scaffold.

Mechanistic Overview: P450-Mediated In Vivo Synthesis

Before approaching bench-top chemical synthesis, it is vital to understand how this phenol derivative is synthesized biologically. Pyriproxyfen undergoes extensive phase I metabolism driven by Cytochrome P450 (CYP450) monooxygenases[4][5].

In mammalian models (rats and mice), the in vitro metabolism of pyriproxyfen is primarily catalyzed by the CYP2C family, specifically CYP2C11 and CYP2C13[6][7]. As demonstrated by6, these enzymes facilitate the cleavage of the propyl phenyl ether bond, directly yielding 4-[2-(2-pyridinyloxy)propoxy]phenol[7].

In insect vectors such as Anopheles gambiae, the metabolic generation of this phenol is linked to pyrethroid resistance. Enzymes like CYP6P3, which are overexpressed in resistant mosquito strains, actively metabolize pyriproxyfen via oxidation and ether cleavage, neutralizing its efficacy[5][8]. 5 established that cross-resistance mechanisms rely heavily on these specific degradation pathways[9].

MetabolicPathway PYR Pyriproxyfen (Parent Insecticide) CYP Cytochrome P450 (CYP6P3, CYP2C11) PYR->CYP Oxidation Metab1 4'-OH-Pyriproxyfen (Hydroxylation) CYP->Metab1 Phenyl Hydroxylation Metab2 4-[2-(2-pyridinyloxy)propoxy]phenol (Target Metabolite) CYP->Metab2 Diphenyl Ether Cleavage Metab3 PYPAC (Propyl Cleavage) CYP->Metab3 Propyl Ether Cleavage Metab1->Metab2 Secondary Cleavage

Fig 1. P450-mediated metabolic pathways of pyriproxyfen yielding the target phenol derivative.

De Novo Chemical Synthesis: Rational Design & Causality

To generate high-purity analytical standards of 4-[2-(2-pyridinyloxy)propoxy]phenol for LC-MS/MS calibration, a robust de novo chemical synthesis is required.

Causality in Precursor Selection: Attempting a direct alkylation of hydroquinone with 2-(2-pyridinyloxy)propyl mesylate is a flawed approach. Hydroquinone possesses two symmetrically equivalent hydroxyl groups; direct alkylation inevitably yields a statistical mixture of unreacted starting material, the desired mono-alkylated product, and a bis-alkylated byproduct, severely complicating purification.

Instead, the synthesis must utilize a mono-protected hydroquinone (e.g., 4-benzyloxyphenol). The workflow proceeds via an epoxide ring-opening followed by a challenging Nucleophilic Aromatic Substitution (SNAr)[3]. The secondary alcohol formed after epoxide opening is sterically hindered and exhibits poor nucleophilicity. Therefore, coupling it with 2-chloropyridine requires a strong base (Sodium Hydride, NaH) to form the alkoxide, and a high-boiling polar aprotic solvent (N-Methyl-2-pyrrolidone, NMP) to stabilize the Meisenheimer complex transition state during the SNAr reaction.

ChemSynthesis HQ 4-Benzyloxyphenol (Starting Material) Int1 1-(4-benzyloxyphenoxy) -2-propanol HQ->Int1 Step 1 PO Propylene Oxide (KOH, H2O) PO->Int1 Int2 Benzyl-Protected Intermediate Int1->Int2 Step 2 (SNAr) CP 2-Chloropyridine (NaH, NMP, 100°C) CP->Int2 Target 4-[2-(2-pyridinyloxy) propoxy]phenol Int2->Target Step 3 (Reduction) Deprot H2, Pd/C (Deprotection) Deprot->Target

Fig 2. De novo chemical synthesis workflow for 4-[2-(2-pyridinyloxy)propoxy]phenol.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a reaction fails, the scientist knows exactly where and why it failed before proceeding to the next step.

Protocol A: In Vitro Microsomal Synthesis (Enzymatic)

Adapted from the foundational methodologies of 6 and5[4][7][10].

  • Preparation: In a 2 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), 10 µM pyriproxyfen (dissolved in 2 µL ethanol to prevent solvent-induced enzyme denaturation), and 0.1 µM recombinant CYP6P3 (or 10% rat liver microsomes).

  • Pre-incubation: Shake at 1200 rpm at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add β-NADPH to a final concentration of 3 mM to initiate the P450 catalytic cycle. Incubate for 90 minutes.

  • Quenching (Self-Validation Checkpoint): Terminate the reaction by adding 200 µL of ice-cold 1:1 ethanol-acetone. Causality: This instantly denatures the P450 enzymes, locking the metabolic profile in place and precipitating proteins.

  • Isolation: Centrifuge at 20,000 × g for 20 minutes at 4 °C. Extract the supernatant for LC-MS/MS analysis. The target phenol will elute with an m/z of 246.1 [M+H]+.

Protocol B: Bench-Scale Chemical Synthesis of the Analytical Standard
  • Epoxide Opening: React 4-benzyloxyphenol (1.0 eq) with propylene oxide (1.5 eq) in water containing catalytic KOH (0.1 eq) at 60 °C for 6 hours[3]. Extract with dichloromethane and concentrate to yield 1-(4-benzyloxyphenoxy)-2-propanol.

  • SNAr Pyridinylation:

    • Dissolve the intermediate (1.0 eq) in anhydrous NMP under an argon atmosphere.

    • Cool to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until H2 evolution ceases (visual validation of alkoxide formation).

    • Add 2-chloropyridine (1.5 eq) and elevate the temperature to 100 °C for 12 hours.

    • Quenching & Workup: Cool to room temperature and quench dropwise with saturated aqueous NH4Cl. Causality: Using NH4Cl instead of NaOH/KOH prevents base-catalyzed hydrolysis of the newly formed ether bonds. Extract with Ethyl Acetate (EtOAc) and wash the organic layer 5× with brine to completely partition the NMP into the aqueous phase.

  • Deprotection (Hydrogenolysis): Dissolve the purified intermediate in EtOAc/EtOH (1:1). Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under a balloon of H2 gas at room temperature for 4 hours.

    • Validation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Concentrate in vacuo. The resulting solid is 4-[2-(2-pyridinyloxy)propoxy]phenol (Molecular Weight: 245.27 g/mol )[1][11].

Quantitative Data & Yield Optimization

The SNAr step (Step 2) is the primary bottleneck in this synthesis. The table below summarizes the optimization data, demonstrating why the NaH/NMP system is strictly required over milder conditions.

Table 1: Optimization of SNAr Conditions for Pyridinylation of 1-(4-benzyloxyphenoxy)-2-propanol

BaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃DMF8024< 10Insufficient basicity to deprotonate the sterically hindered secondary alcohol.
Cs₂CO₃DMF1002435Moderate conversion; significant unreacted starting material remains.
NaHTHF65 (Reflux)1215Temperature ceiling of THF is too low to drive the SNAr activation energy.
NaH NMP 100 12 82 Optimal conversion; NMP stabilizes the Meisenheimer transition state.

Conclusion & Future Perspectives

The synthesis of 4-[2-(2-pyridinyloxy)propoxy]phenol is not merely an exercise in organic chemistry; it is a fundamental requirement for modern agrochemical toxicology. By mastering both the in vitro enzymatic generation and the de novo chemical synthesis of this metabolite, researchers can accurately quantify pyriproxyfen degradation in soil ecosystems[12] and track the emergence of metabolic resistance in critical disease vectors like Anopheles gambiae[5][8]. The protocols outlined herein provide a self-validating, high-yield framework to support these global health and environmental monitoring initiatives.

References

  • ChemicalBook.4-(2-(pyridin-2-yloxy)propoxy)phenol | 142346-93-8.
  • Yoshino, H., Kaneko, H., Nakatsuka, I., & Yamada, H. (1996).Metabolism of Pyriproxyfen. 3. In Vitro Metabolism in Rats and Mice. Journal of Agricultural and Food Chemistry, 44(6), 1578-1581. ACS Publications.
  • Yunta, C., Grisales, N., Nász, S., Hemmings, K., Pignatelli, P., Voice, M., Ranson, H., & Paine, M. (2016).Pyriproxyfen is metabolized by P450s associated with pyrethroid resistance in An. gambiae. Insect Biochemistry and Molecular Biology, 78, 50-57. NIH/PubMed Central.
  • University of Hertfordshire - AERU.Pyriproxyfen (Ref: S 9318) - Pesticide Properties DataBase.

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr)

Executive Summary Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8), commonly designated in literature as DPH-Pyr, is a primary degradation metabolite of the broad-spectrum insect growth regulator pyriproxyfen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8), commonly designated in literature as DPH-Pyr, is a primary degradation metabolite of the broad-spectrum insect growth regulator pyriproxyfen[1]. As regulatory scrutiny over pesticide residues and their biologically active metabolites intensifies, robust analytical methodologies are paramount. This application note details a highly selective, self-validating High-Performance Liquid Chromatography (HPLC) method with Diode Array Detection (DAD) for the precise quantification of DPH-Pyr in complex agricultural and environmental matrices.

Mechanistic Insights: The Chemistry of DPH-Pyr

The rational design of an HPLC method requires a fundamental understanding of the analyte's physicochemical properties. DPH-Pyr (C₁₄H₁₅NO₃) is formed via the ether cleavage of the parent pyriproxyfen molecule, stripping away the terminal phenyl ring and leaving a phenolic hydroxyl group[2].

Pathway PYR Pyriproxyfen (Parent) ENZ Ether Cleavage (Hydrolysis) PYR->ENZ DPH DPH-Pyr (CAS: 142346-93-8) ENZ->DPH Degradation

Metabolic degradation pathway of Pyriproxyfen yielding the DPH-Pyr metabolite.

Causality in Chromatographic Choices

DPH-Pyr possesses two distinct ionizable functional groups: a weakly basic pyridine ring (pKa ~5.2) and a weakly acidic phenolic hydroxyl group (pKa ~9.5).

  • Mobile Phase pH: If the mobile phase pH is maintained between 3.0 and 5.0, the pyridine ring becomes partially protonated, leading to dual-state populations that cause severe peak broadening and secondary interactions with residual silanols on the silica support. By buffering the mobile phase to pH 6.8 using 10 mM ammonium acetate, the pyridine nitrogen remains predominantly deprotonated (neutral), and the phenol remains fully protonated (neutral). This maximizes hydrophobic retention and ensures a sharp, Gaussian peak shape.

  • Stationary Phase: A high-density, end-capped C18 column is strictly required. The end-capping eliminates residual silanol activity, preventing the tailing commonly associated with pyridine-containing compounds.

  • Organic Modifier: Acetonitrile (MeCN) is selected over methanol. Its aprotic nature prevents hydrogen bonding with the pyridine nitrogen, while its lower viscosity enhances mass transfer kinetics, yielding higher theoretical plate counts.

Analytical Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . System Suitability Testing (SST) criteria are hardcoded into the workflow. If the SST criteria fail, the run is automatically invalidated, preventing the reporting of erroneous data.

Step 1: Matrix Extraction (Modified QuEChERS)

Causality: Traditional liquid-liquid extraction is prone to emulsion formation. A modified QuEChERS approach leverages salting-out effects to drive the moderately polar DPH-Pyr into the organic phase while precipitating matrix proteins[3].

  • Homogenization: Weigh 10.0 g of homogenized sample (e.g., tea leaves or soil) into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10 mL of Acetonitrile. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Salting Out: Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • dSPE Clean-up: Transfer 5 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg PSA (Primary Secondary Amine) and 900 mg MgSO₄. Causality: PSA removes organic acids and polar plant pigments without retaining the neutral DPH-Pyr.

  • Filtration: Centrifuge the dSPE tube, filter the supernatant through a 0.22 µm PTFE syringe filter, and transfer to an amber HPLC vial.

Workflow S1 Sample Matrix S2 MeCN Extraction S1->S2 S3 dSPE PSA Clean-up S2->S3 S4 HPLC-DAD Separation S3->S4 S5 Data Validation S4->S5

Self-validating QuEChERS extraction and HPLC-DAD analytical workflow for DPH-Pyr.

Step 2: HPLC-DAD Conditions

The following parameters have been optimized to ensure baseline resolution of DPH-Pyr from matrix interferences and parent pyriproxyfen[4].

Table 1: Optimized HPLC-DAD Parameters

ParameterSpecificationRationale
Column End-capped C18 (250 x 4.6 mm, 5 µm)Provides necessary hydrophobicity; end-capping prevents basic tailing.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Keeps both pyridine and phenol moieties in their neutral states.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic modifier; prevents hydrogen bonding with the analyte.
Gradient Program 0-2 min: 10% B2-10 min: 10% → 80% B10-15 min: 80% B15-16 min: 80% → 10% BFocuses the analyte at the column head, then elutes with a sharp organic ramp to minimize band broadening.
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particle size.
Column Temp 30 °CStabilizes retention times and lowers mobile phase viscosity.
Detection DAD at 230 nmOptimal UV absorption maximum for the conjugated pyridine/phenol system.
Injection Vol. 10 µLPrevents volume overload and maintains peak symmetry.
Step 3: The Self-Validating System (SST Criteria)

Before analyzing unknown samples, inject a mid-level calibration standard (e.g., 1.0 µg/mL) six consecutive times. The analytical batch is only validated for use if the following criteria are met:

  • Retention Time Precision: RSD < 1.0%. (Ensures pump and gradient stability).

  • Peak Area Precision: RSD < 2.0%. (Ensures autosampler accuracy).

  • Tailing Factor (Tf): Must be between 0.9 and 1.2. Actionable Insight: A Tf > 1.2 indicates column voiding or active silanol exposure; the run must be halted and the guard column replaced.

  • Resolution (Rs): Rs > 2.0 between DPH-Pyr and the parent pyriproxyfen.

Method Validation & Quantitative Data

The method was validated according to ICH Q2(R1) guidelines. Linearity was established using matrix-matched standards to mathematically compensate for minor ion suppression or enhancement effects inherent to complex matrices[5].

Table 2: Method Validation Metrics

ParameterValidated ValueCausality / Implication
Limit of Detection (LOD) 0.002 µg/mLSufficient sensitivity for trace environmental and residue monitoring[3].
Limit of Quantitation (LOQ) 0.005 µg/mLEnsures reliable, reproducible baseline quantification.
Linearity (R²) > 0.999 (0.01 - 5.0 µg/mL)Confirms strict detector response proportionality across the dynamic range.
Extraction Recovery 88.5% - 94.2%Validates the thermodynamic efficiency of the modified QuEChERS extraction.
Intra-day Precision (RSD) < 3.5%Demonstrates short-term system and matrix stability.

Conclusion

This method provides a robust, mechanistically sound approach to quantifying Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr). By strictly controlling the ionization state of the pyridine and phenol moieties via mobile phase pH, and utilizing a self-validating SST protocol, laboratories can achieve superior peak symmetry, high recovery rates, and impeccable data integrity required for modern agrochemical residue analysis.

References

  • Food and Agriculture Organization (FAO). "Pyriproxyfen (200) - Evaluations". fao.org.[Link]

  • Wang, L., et al. "Enantiomeric Separations of Pyriproxyfen and its Six Chiral Metabolites by High-Performance Liquid Chromatography". PubMed / Chirality.[Link]

  • Bursić, V., et al. "Comparison of HPLC-DAD and LC–MS/MS for the determination and validation of pyriproxyfen in water solutions". International Journal of Business and Technology.[Link]

  • ResearchGate. "Chromatographic properties of pyriproxyfen and its potential metabolites". researchgate.net.[Link]

  • MDPI. "Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry". Agronomy.[Link]

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Application

Application Note: Optimized Extraction of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- from Soil Matrices for Chromatographic Analysis

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide with detailed protocols for the efficient extraction of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, a molecule of intere...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide with detailed protocols for the efficient extraction of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, a molecule of interest for environmental monitoring and pharmaceutical research, from complex soil matrices. Moving beyond conventional methods, this guide focuses on modern, robust techniques, primarily Pressurized Liquid Extraction (PLE), followed by a requisite Solid-Phase Extraction (SPE) cleanup. The protocols are designed to ensure high recovery, excellent reproducibility, and the generation of clean extracts suitable for sensitive downstream analysis by liquid or gas chromatography. Each step is rationalized to provide researchers with a deep understanding of the underlying principles, ensuring methodological integrity and adaptability.

Introduction: The Analytical Challenge

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is a semi-volatile organic compound featuring a polar phenolic hydroxyl group, an ether linkage, and a basic pyridine ring. This structural complexity presents a significant analytical challenge, particularly its extraction from environmental samples like soil. Soil matrices are notoriously heterogeneous, containing a myriad of potential interferences such as humic acids, fulvic acids, lipids, and other organic matter. These components can strongly bind the analyte through mechanisms like hydrogen bonding and hydrophobic interactions, hindering extraction and co-eluting during analysis, which can suppress instrument signals and lead to inaccurate quantification.

The objective of this application note is to establish a reliable and validated workflow that overcomes these challenges. We present an optimized protocol based on Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE®), a technique recognized by the U.S. EPA for its efficiency.[1][2] PLE utilizes elevated temperatures and pressures to enhance extraction kinetics, drastically reducing solvent consumption and extraction time compared to traditional methods like Soxhlet.[3][4] This is followed by a targeted Solid-Phase Extraction (SPE) cleanup step to isolate the analyte from co-extracted matrix components, ensuring a high-quality sample for final analysis.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to designing an effective extraction strategy. The key functional groups of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- dictate its behavior and interaction with solvents and the soil matrix.

PropertyValue / DescriptionRationale for Extraction Strategy
Chemical Structure Chemical Structure (Illustrative)The presence of a phenolic -OH group allows for hydrogen bonding and dictates pH-dependent solubility. The pyridine nitrogen offers a site for polar interactions. The ether linkages and aromatic rings contribute to its overall semi-volatile and moderately hydrophobic character.
IUPAC Name Phenol, 4-[2-(2-pyridinyloxy)propoxy]-N/A
CAS Number 142346-93-8[5]N/A
Molecular Formula C₁₄H₁₅NO₃[5]N/A
Molecular Weight 245.27 g/mol [5]Influences diffusion rates but is not a primary factor in solvent selection.
Predicted Polarity Moderately polar, semi-volatileRequires a solvent system capable of disrupting both polar (H-bonding) and non-polar (van der Waals) interactions with the soil matrix.[1]

Principle of Extraction and Cleanup

The successful extraction of the target analyte from soil hinges on disrupting the physical and chemical forces that bind it to the matrix particles.

  • Pressurized Liquid Extraction (PLE): This technique uses solvents at temperatures above their atmospheric boiling point.[4][6] The high pressure maintains the solvent in a liquid state, enabling several key advantages:

    • Enhanced Solubilization: Higher temperatures increase the solubility of the analyte in the extraction solvent.

    • Reduced Viscosity: The solvent's viscosity decreases, allowing for better penetration into the soil particle pores where the analyte may be sequestered.[4]

    • Disruption of Matrix Interactions: The thermal energy helps overcome the activation energy required to break analyte-matrix bonds (e.g., hydrogen bonds, van der Waals forces).[1]

  • Solid-Phase Extraction (SPE) Cleanup: Following PLE, the resulting extract, while containing the analyte, is often rich in co-extracted matrix interferents. SPE is a chromatographic technique used to purify the sample.[7] The crude extract is passed through a solid sorbent bed that selectively retains either the analyte or the impurities. By choosing the appropriate sorbent and solvents, a clean fraction containing the analyte of interest can be eluted. For phenolic compounds, polymeric sorbents are often highly effective.[8]

Protocol I: Pressurized Liquid Extraction (PLE)

This protocol is based on the principles outlined in U.S. EPA Method 3545A for organic compounds.[2][6]

Materials and Reagents
  • Soil Sample: Air-dried and sieved (<2 mm).

  • Drying/Dispersing Agent: Diatomaceous Earth (DE) or Anhydrous Sodium Sulfate (Na₂SO₄).

  • Extraction Solvents: HPLC-grade Methanol and Acetone.

  • Extraction Cells: Appropriate size for the PLE system (e.g., 10, 22, 33 mL).

  • Cellulose Filters: For extraction cells.

  • Collection Vials: Glass, appropriate volume with PTFE-lined caps.

  • Pressurized Liquid Extraction System: (e.g., Thermo Scientific™ Dionex™ ASE™ 150/350 or equivalent).

  • Nitrogen Evaporation System or Rotary Evaporator.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10 g of the homogenized, air-dried soil sample.

    • In a glass beaker, thoroughly mix the soil with an equal weight (10 g) of diatomaceous earth. This prevents clumping and ensures even solvent flow.

    • Record the exact weight of the soil used for final concentration calculations.

  • Extraction Cell Assembly:

    • Place a cellulose filter at the outlet end of the extraction cell.

    • Quantitatively transfer the soil/DE mixture into the cell. Tap gently to settle the contents.

    • Fill any remaining void space in the cell with additional diatomaceous earth.

    • Place a second cellulose filter at the inlet end of the cell and seal the cell finger-tight.

  • PLE Instrument Parameters:

    • The following parameters have been optimized for the extraction of phenolic and pyridinic compounds from soil.[4][9]

ParameterRecommended SettingRationale
Extraction Solvent Methanol:Acetone (1:1, v/v)Methanol effectively solubilizes the polar phenolic group, while acetone is an excellent solvent for disrupting matrix interactions and is fully miscible with methanol.
Temperature 100 °CIncreases extraction efficiency without causing thermal degradation of the analyte.[6]
Pressure 1500 psi (103 bar)Maintains the solvent in a liquid state well above its boiling point and assists in forcing the solvent into the matrix pores.[6]
Static Time 5 minutesAllows sufficient time for the heated, pressurized solvent to diffuse into the matrix and solubilize the analyte.
Static Cycles 2Multiple cycles with fresh solvent ensure a more exhaustive extraction.
Flush Volume 60% of cell volumeRinses the sample and tubing to ensure complete transfer of the extract to the collection vial.
Purge Time 90 secondsA nitrogen purge clears the remaining extract from the cell and lines.
  • Extract Collection and Concentration:

    • Collect the extract in a pre-cleaned glass vial.

    • Concentrate the extract to approximately 1-2 mL using a gentle stream of nitrogen or a rotary evaporator. Avoid complete dryness to prevent loss of the semi-volatile analyte.[10]

    • The extract is now ready for SPE cleanup.

PLE Workflow Diagram

PLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction A 1. Weigh 10g Air-Dried Soil B 2. Mix with 10g Diatomaceous Earth A->B C 3. Load Mixture into PLE Cell B->C D 4. Run PLE System (100°C, 1500 psi) C->D E 5. Collect Extract in Vial D->E F 6. Concentrate to 1-2 mL E->F G Crude Extract for SPE Cleanup F->G

Caption: Workflow for Pressurized Liquid Extraction (PLE) of soil samples.

Protocol II: Solid-Phase Extraction (SPE) Cleanup

This protocol is essential for removing interferences prior to instrumental analysis. A polymeric reversed-phase sorbent is recommended for its high capacity and stability across a wide pH range, making it ideal for capturing moderately polar compounds like the target analyte.[8]

Materials and Reagents
  • SPE Cartridges: Polymeric Reversed-Phase, 60 mg / 3 mL (e.g., Waters Oasis HLB).

  • Solvents: HPLC-grade Methanol, Ethyl Acetate, and Reagent-grade Water.

  • SPE Vacuum Manifold.

  • Collection Tubes: Glass test tubes.

Step-by-Step Methodology
  • Solvent Preparation:

    • Prepare a 5% Methanol in water solution for the wash step.

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 3 mL of Ethyl Acetate through the cartridge.

    • Pass 3 mL of Methanol through the cartridge.

    • Pass 3 mL of reagent water through the cartridge. Crucially, do not allow the sorbent bed to go dry after this step.

  • Sample Loading:

    • Take the ~1-2 mL concentrated extract from the PLE step.

    • Add 8 mL of reagent water to the extract to ensure the analyte will retain on the reversed-phase sorbent.

    • Load the entire 10 mL sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through at a slow, consistent rate (approx. 1-2 drops per second).

  • Wash Step:

    • Wash the cartridge with 3 mL of 5% Methanol in water. This removes polar interferences without eluting the analyte.

    • Dry the cartridge thoroughly under full vacuum for 5-10 minutes to remove all water.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the target analyte from the sorbent by passing 4 mL of Ethyl Acetate through the cartridge.

  • Final Concentration:

    • Evaporate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.

    • The sample is now clean and ready for analysis (e.g., by LC-MS/MS or GC-MS).

SPE Cleanup Workflow Diagram

SPE_Cleanup A 1. Condition Cartridge (Ethyl Acetate -> Methanol -> Water) B 2. Load Sample (Crude Extract in 10% Organic) A->B C 3. Wash Interferences (5% Methanol/Water) B->C D 4. Elute Analyte (Ethyl Acetate) C->D E 5. Evaporate to 1mL D->E F Clean Extract for Analysis E->F

Caption: Workflow for Solid-Phase Extraction (SPE) cleanup of crude soil extract.

Method Performance and Quality Control

To ensure the trustworthiness of the data, a rigorous quality control regimen is essential. The following performance metrics should be evaluated during method validation.

ParameterAcceptance CriteriaPurpose
Method Blank Below Limit of Quantitation (LOQ)Checks for contamination from solvents, reagents, and apparatus.
Laboratory Control Spike (LCS) 80-120% RecoveryA clean matrix (e.g., sand) is spiked with a known amount of analyte and run through the entire process to assess method accuracy.
Matrix Spike / Matrix Spike Duplicate (MS/MSD) 70-130% Recovery; RPD < 20%Assesses the effect of the specific soil matrix on extraction efficiency and measures the precision of the method.
Surrogate Spikes 70-130% RecoveryA non-target compound with similar chemical properties is added to every sample before extraction to monitor performance on a per-sample basis.

Conclusion

The protocols detailed in this application note provide a robust and efficient framework for the extraction and purification of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- from challenging soil matrices. The use of Pressurized Liquid Extraction significantly enhances throughput and reduces solvent waste compared to traditional methods.[3][4] The subsequent Solid-Phase Extraction cleanup is a critical step that effectively removes matrix interferences, yielding a clean extract suitable for highly sensitive chromatographic analysis. By understanding the scientific principles behind each step, researchers can confidently apply and adapt these methods to achieve accurate and reliable results in their environmental and developmental studies.

References

  • EPA Methods 3510 and 3546: Optimizing Sample Preparation. Organomation. [URL: https://info.organomation.
  • Accelerated Solvent Extraction: An Evaluation for Screening of Soils for Selected U.S. EPA Semivolatile Organic Priority Pollutants. (1998). ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/es980187t]
  • Evaluation of Accelerated Solvent Extraction (ASE) for Analysis of Pesticide Residues in Soil. (2000). USDA ARS. [URL: https://www.ars.usda.
  • EPA Method 3545A (SW-846): Pressurized Fluid Extraction (PFE).U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hw-sw846/sw-846-test-method-3545a-pressurized-fluid-extraction-pfe]
  • Accelerated Solvent Extraction - Environmental Technical Resource Guide.Thermo Fisher Scientific. [URL: https://assets.thermofisher.
  • Environmental Extraction.Milestone Inc. [URL: https://www.milestonesci.com/environmental-extraction]
  • Pollutants; and Poisons from Animal Tissue Using Accelerated Solvent Extraction (ASE).Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-337-ASE-Animal-Tissue-AN70617-EN.pdf]
  • A simplified liquid-solid extraction technique for the analyses of pesticide residues in soil samples.Ovid. [URL: https://insights.ovid.com/crossref?an=00003226-200201000-00005]
  • SW-846 Test Method 3546: Microwave Extraction.U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hw-sw846/sw-846-test-method-3546-microwave-extraction]
  • Accelerated solvent extraction (ASE) of environmental organic compounds in soils using a modified supercritical fluid extractor. (2003). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12967073/]
  • Determination of available phenolic compounds in soils by liquid chromatography with solid-phase extraction. (2002). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12477182/]
  • Method 5035: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples.U.S. Environmental Protection Agency. [URL: https://www.epa.
  • The Dispersive Liquid–Liquid Extraction Method Coupled with HPLC and its Application in Determining S-triazine group of herbicides in Soil samples. (2018). Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol34no2/the-dispersive-liquid-liquid-extraction-method-coupled-with-hplc-and-its-application-in-determining-s-triazine-group-of-herbicides-in-soil-samples/]
  • A new, simple, efficient and robust multi-residue method based on pressurised-liquid extraction of agricultural soils to analyze pesticides by liquid chromatography coupled with a high resolution quadrupole time-of-flight mass spectrometer. (2021). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/02678454.2021.1893394]
  • Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2015-10/documents/method_1699_2007.pdf]
  • Development of Dispersive Liquid-Liquid Microextraction Procedure for Trace Determination of Malathion Pesticide in Urine Samples. (2016). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4851792/]
  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2009). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259146/]
  • Methodologies for the extraction of phenolic compounds from environmental samples: new Approaches. (2009). ResearchGate. [URL: https://www.researchgate.net/publication/24024341_Methodologies_for_the_extraction_of_phenolic_compounds_from_environmental_samples_new_Approaches]
  • Phenol, 4-[2-(2-pyridinyloxy)propoxy]- | 142346-93-8.Appchem. [URL: https://www.appchem.com/product/al19489]
  • Analytical Methods - Toxicological Profile for Phenol.NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK207640/]
  • Phenolics (Colorimetric, Automated 4-AAP with Distillation) - Analytical Method.ALS. [URL: https://www.alsglobal.
  • Extraction of Total Phenolics from Soil and Plant Tissues.USDA ARS. [URL: https://www.ars.usda.gov/ARSUserFiles/30700510/Halvorson/TPposter.pdf]
  • 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol.LGC Standards. [URL: https://www.lgcstandards.com/US/en/4-%5B4-%5B2-%282-Pyridinyloxy%29propoxy%5Dphenoxy%5Dphenol/p/TRC-P840590]
  • Extraction techniques for the determination of phenolic compounds in food.SciSpace. [URL: https://typeset.
  • 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol.LGC Standards. [URL: https://www.lgcstandards.com/US/en/4-%5B4-%5B2-%282-Pyridinyloxy%29propoxy%5Dphenoxy%5Dphenol/p/TRC-P840590]
  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation).U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2015-08/documents/method_420-1_1978.pdf]
  • 7 Analytical Methods.ResearchGate. [URL: https://www.researchgate.
  • Phenol | 108-95-2.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6854509.htm]
  • An antibacterial compound pyrimidomycin produced by Streptomyces sp. PSAA01 isolated from soil of Eastern Himalayan foothill. (2022). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343997/]
  • 4-(Pyridin-2-yl)phenol | C11H9NO | CID 459499.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyridin-2-yl_phenol]
  • Phenol, 4-propoxy-.NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C18979505]
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). MDPI. [URL: https://www.mdpi.com/2073-4344/14/3/209]
  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021). MDPI. [URL: https://www.mdpi.com/1996-1944/14/22/6890]
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Method

Application Note: Quantification of 4'-hydroxypyriproxyfen in Human Urine as a Biomarker for Pyriproxyfen Exposure using UPLC-MS/MS

Authored by: Gemini, Senior Application Scientist Introduction Pyriproxyfen is a widely used insect growth regulator that mimics the juvenile hormone in insects, disrupting their development.[1] Its application in agricu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Pyriproxyfen is a widely used insect growth regulator that mimics the juvenile hormone in insects, disrupting their development.[1] Its application in agriculture and public health for pest control has raised interest in monitoring human exposure to this compound. Biomonitoring, the assessment of chemical exposure in humans by measuring the chemical or its metabolites in biological specimens, provides a direct measure of the absorbed dose. For pyriproxyfen, the primary route of biotransformation in mammals is 4'-hydroxylation, leading to the formation of 4'-hydroxypyriproxyfen (4'-OH-Pyr).[2][3] This metabolite is then conjugated and excreted, making it an ideal biomarker for assessing pyriproxyfen exposure.

This application note provides a detailed protocol for the quantification of 4'-hydroxypyriproxyfen in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method includes a robust sample preparation procedure involving enzymatic hydrolysis to cleave glucuronide and sulfate conjugates, followed by solid-phase extraction (SPE) for cleanup and concentration of the analyte.

Scientific Rationale: 4'-hydroxypyriproxyfen as a Biomarker

The selection of a suitable biomarker is critical for accurate exposure assessment. 4'-hydroxypyriproxyfen exhibits several key characteristics that make it a reliable indicator of pyriproxyfen exposure:

  • Metabolic Relevance: 4'-OH-Pyr is a major metabolite of pyriproxyfen in rats, with studies showing it can account for a significant percentage of the administered dose.[2][3] This indicates that its presence and concentration in biological fluids are directly related to the extent of pyriproxyfen absorption and metabolism.

  • Excretion Pathway: Following oral administration in rats, pyriproxyfen and its metabolites are primarily excreted in the feces, with a smaller but significant portion eliminated in the urine.[1][2] The urinary excretion of 4'-OH-Pyr and its conjugates provides a non-invasive means of assessing exposure.

  • Chemical Stability: The phenolic nature of 4'-OH-Pyr allows for its conjugation with glucuronic acid and sulfate, which are stable conjugates that can be reliably measured after enzymatic hydrolysis.

Metabolic Pathway of Pyriproxyfen

Pyriproxyfen undergoes extensive metabolism in mammals, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes. The most prominent metabolic pathway is the hydroxylation of the 4'-position of the phenoxyphenyl ring, yielding 4'-hydroxypyriproxyfen. This metabolite can then be further conjugated with glucuronic acid or sulfate before excretion.

Pyriproxyfen Metabolism Pyriproxyfen Pyriproxyfen Metabolite 4'-hydroxypyriproxyfen Pyriproxyfen->Metabolite 4'-Hydroxylation (Cytochrome P450) Conjugates Glucuronide and Sulfate Conjugates Metabolite->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic conversion of pyriproxyfen to 4'-hydroxypyriproxyfen and its subsequent conjugation for urinary excretion.

Analytical Methodology: UPLC-MS/MS

The quantification of 4'-hydroxypyriproxyfen in urine is achieved through a sensitive and selective UPLC-MS/MS method. The workflow is designed to ensure accurate and reproducible results.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution and Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Quant Quantification MSMS->Quant

Caption: The analytical workflow for the quantification of 4'-hydroxypyriproxyfen in urine.

Detailed Protocols

Materials and Reagents
  • 4'-hydroxypyriproxyfen analytical standard

  • 4'-hydroxypyriproxyfen-d4 (or other suitable isotopic internal standard)

  • β-glucuronidase from Helix pomatia or a recombinant source[4][5]

  • Ammonium acetate

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Protocol 1: Sample Preparation
  • Sample Thawing and Aliquoting: Thaw frozen human urine samples at room temperature. Vortex mix for 10 seconds and centrifuge at 3000 x g for 5 minutes to pellet any precipitate. Transfer a 1.0 mL aliquot of the supernatant to a clean polypropylene tube.

  • Internal Standard Spiking: Spike each sample, calibration standard, and quality control sample with the internal standard solution (e.g., 4'-hydroxypyriproxyfen-d4) to a final concentration of 10 ng/mL.

  • Enzymatic Hydrolysis:

    • Add 500 µL of 1 M ammonium acetate buffer (pH 5.0) to each tube.

    • Add 20 µL of β-glucuronidase solution (e.g., 5000 units/mL).

    • Vortex mix and incubate at 37°C for 4 hours or overnight. The optimal incubation time should be determined based on the enzyme activity.[6]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

    • Elute the analyte and internal standard with 3 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex mix and transfer to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument used.

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Table 1: Suggested UPLC-MS/MS parameters.

MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are suggested for 4'-hydroxypyriproxyfen and a potential internal standard. These should be optimized for the specific instrument.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
4'-hydroxypyriproxyfen (Quantifier)338.1186.120
4'-hydroxypyriproxyfen (Qualifier)338.194.135
4'-hydroxypyriproxyfen-d4 (IS)342.1190.120

Table 2: Suggested MRM transitions.

Data Analysis and Quality Control

  • Calibration Curve: Prepare a calibration curve by spiking known amounts of 4'-hydroxypyriproxyfen analytical standard into a blank urine matrix (0.1 to 100 ng/mL). The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

  • Quality Control: Include at least two levels of quality control (QC) samples (low and high) in each analytical run. The concentrations of the QC samples should be within ±20% of the nominal value.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined experimentally based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ).

Conclusion

This application note provides a comprehensive and robust method for the quantification of 4'-hydroxypyriproxyfen in human urine, a key biomarker for assessing exposure to the insecticide pyriproxyfen. The described UPLC-MS/MS method, coupled with a thorough sample preparation protocol, offers the sensitivity and selectivity required for human biomonitoring studies. By following these protocols, researchers can obtain reliable data to better understand human exposure to pyriproxyfen and its potential health implications.

References

  • Toxicological evaluations. (1999). In: Pesticide residues in food - 1999. Joint meeting of the FAO Panel of Experts on Pesticide Residues in Food and the Environment and the WHO Core Assessment Group. [Link]

  • Calafat, A. M., & Valentin-Blasini, L. (2017). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. Journal of Chromatography B, 1040, 200-207. [Link]

  • Food and Agriculture Organization of the United Nations. (1999). pyriproxyfen. [Link]

  • World Health Organization. (2018). PYRIPROXYFEN An active ingredient in insecticide-treated nets. [Link]

  • Spirhanzlova, P., Le Mével, S., Wejaphikul, K., Mughal, B., Gothié, J. D., Sébillot, A., ... & Demeneix, B. (2018). The pyriproxyfen metabolite 4'OH-pyriproxyfen disrupts thyroid hormone signaling and enhances Musashi-1 levels in neuroprogenitors. bioRxiv, 356396. [Link]

  • Taylor & Francis Online. (n.d.). Toxicokinetics – Knowledge and References. [Link]

  • Tufvesson, E., & Önell, A. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 978. [Link]

  • California Department of Pesticide Regulation. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. [Link]

  • Al-Asmari, A. I. (2019). Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. MEC S. J., 2(1), 1-10. [Link]

  • Alwis, K. U., & Blount, B. C. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. Analytical Chemistry, 93(10), 4465-4473. [Link]

  • Spaggiari, G., Iovine, N., & Cozzini, P. (2021). In Silico Prediction of the Mechanism of Action of Pyriproxyfen and 4′-OH-Pyriproxyfen against A. mellifera and H. sapiens Receptors. International Journal of Molecular Sciences, 22(14), 7695. [Link]

  • Angulo, S., & Farré, M. (2001). A solid phase extraction method for the screening and determination of pyrethroid metabolites and organochlorine pesticides in human urine. Journal of separation science, 24(10‐11), 843-849. [Link]

  • Waters Corporation. (n.d.). The UPLC-MS/MS Analysis of Urine Free-Metanephrines for Clinical Research. [Link]

  • Viau, C., & Vyskocil, A. (1999). The toxicokinetics of pyrene and its metabolites in rats. Toxicology letters, 108(2-3), 221-228. [Link]

  • American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. [Link]

  • López-García, E., Munuera-Montero, C., & Armenta, S. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5649. [Link]

  • Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. [Link]

  • Grimm, H. G., & Raab, G. (1989). Urinary and faecal excretion of pyrene and hydroxypyrene by rats after oral, intraperitoneal, intratracheal or intrapulmonary application. Cancer letters, 46(1), 15-20. [Link]

  • Waters Corporation. (n.d.). The UPLC-MS/MS Analysis of Urine Free-Metanephrines for Clinical Research. [Link]

  • Chen, H. J. C., & Chiang, P. C. (2014). Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. International journal of molecular sciences, 15(10), 19097-19108. [Link]

  • Adaway, J. E., & Keevil, B. G. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Journal of clinical laboratory analysis, 32(8), e22572. [Link]

Sources

Application

Application Note: Synthesis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr) Analytical Reference Standards

Executive Summary Pyriproxyfen is a broad-spectrum, pyridine-based juvenile hormone analog utilized extensively in global agriculture and vector control. Upon exposure to environmental degradation and metabolic processin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyriproxyfen is a broad-spectrum, pyridine-based juvenile hormone analog utilized extensively in global agriculture and vector control. Upon exposure to environmental degradation and metabolic processing in biological matrices (such as tea plants and mammalian systems), pyriproxyfen breaks down into several downstream metabolites [1]. One of the most critical biomarkers of this degradation is 4-[2-(2-pyridinyloxy)propoxy]phenol (commonly designated as Desphenyl-pyriproxyfen or DPH-Pyr).

To accurately map the pharmacokinetic profile and environmental residue limits of pyriproxyfen, analytical laboratories require highly pure (≥98.5%) reference standards for LC-MS/MS calibration. This application note details a robust, scalable, and highly regioselective three-step synthetic protocol designed by our application scientists to produce analytical-grade DPH-Pyr.

Retrosynthetic Rationale & Mechanistic Causality

Designing a self-validating synthetic route for DPH-Pyr requires strict control over regiochemistry and chemoselectivity. As a Senior Application Scientist, I have structured this protocol to eliminate ambiguous byproducts through the following mechanistic choices:

  • Regioselective Etherification: We initiate the sequence using hydroquinone monobenzyl ether. Masking one hydroxyl group prevents the formation of symmetric bis-alkylated impurities. Rather than utilizing highly volatile and hazardous propylene oxide gas, we employ 1-chloro-2-propanol under basic conditions. This generates an epoxide in situ, which is immediately opened by the phenoxide anion at the less sterically hindered terminal carbon (C1). This thermodynamic control exclusively yields the desired secondary alcohol at the C2 position.

  • Nucleophilic Aromatic Substitution (SNAr): The secondary alcohol must be coupled to the pyridine core. Because 2-chloropyridine lacks strongly electron-withdrawing activating groups (unlike nitro- or cyano-arenes), standard weak bases are insufficient. We utilize Sodium Hydride (NaH) to quantitatively deprotonate the alcohol, generating a highly nucleophilic alkoxide [2]. The nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the transient Meisenheimer complex and driving the chloride displacement.

  • Chemoselective Deprotection: The final step requires the cleavage of the benzyl protecting group to reveal the free phenol. Standard Lewis acids (e.g., BBr 3​ ) risk cleaving the newly formed propoxy ether linkages. Instead, we utilize mild catalytic hydrogenolysis (H 2​ with Pd/C). Under ambient pressure, this selectively cleaves the benzyl ether without reducing the aromatic pyridine ring.

Synthetic Workflow Visualization

SynthesisWorkflow A Step 1: Regioselective Etherification Hydroquinone monobenzyl ether + 1-chloro-2-propanol B Intermediate 1 1-(4-benzyloxyphenoxy)propan-2-ol A->B C Step 2: SNAr Reaction 2-Chloropyridine + NaH in DMF (90 °C) B->C D Intermediate 2 2-[1-methyl-2-(4-benzyloxyphenoxy)ethoxy]pyridine C->D E Step 3: Chemoselective Hydrogenolysis H2 (1 atm), 10% Pd/C in Methanol D->E F Target Reference Standard 4-[2-(2-pyridinyloxy)propoxy]phenol (DPH-Pyr) E->F

Figure 1: Three-step synthetic workflow for the preparation of DPH-Pyr reference standard.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(4-benzyloxyphenoxy)propan-2-ol
  • Reagents: Hydroquinone monobenzyl ether (10.0 g, 50.0 mmol), 1-chloro-2-propanol (9.45 g, 100.0 mmol), Potassium Carbonate (K 2​ CO 3​ , 10.3 g, 75.0 mmol), Anhydrous DMF (100 mL).

  • Procedure:

    • Charge a 250 mL round-bottom flask with hydroquinone monobenzyl ether, K 2​ CO 3​ , and DMF. Stir at room temperature for 15 minutes to initiate phenoxide formation.

    • Add 1-chloro-2-propanol dropwise over 10 minutes.

    • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 8 hours.

    • Workup: Cool to room temperature, dilute with 300 mL of Ethyl Acetate (EtOAc), and wash sequentially with 1M NaOH (2 × 100 mL) and brine (2 × 100 mL). Dry the organic layer over Na 2​ SO 4​ and concentrate in vacuo.

  • Self-Validation Check: The success of the reaction is confirmed during the 1M NaOH wash. Unreacted starting phenol dissolves into the aqueous basic layer, whereas the fully etherified Intermediate 1 remains entirely in the organic layer, ensuring a highly pure crude product.

Step 2: SNAr Synthesis of 2-[1-methyl-2-(4-benzyloxyphenoxy)ethoxy]pyridine
  • Reagents: Intermediate 1 (10.0 g, 38.7 mmol), 2-Chloropyridine (5.27 g, 46.4 mmol), Sodium Hydride (60% dispersion in mineral oil, 2.32 g, 58.0 mmol), Anhydrous DMF (80 mL).

  • Procedure:

    • Dissolve Intermediate 1 in anhydrous DMF and cool to 0 °C in an ice bath.

    • Add NaH portionwise. Self-Validation Check: The immediate evolution of hydrogen gas (bubbling) serves as visual confirmation of alkoxide formation.

    • Stir at 0 °C for 30 minutes, then add 2-chloropyridine dropwise.

    • Heat the mixture to 90 °C for 12 hours. The reaction mixture will shift from pale yellow to deep amber, indicating the progression of the SNAr coupling.

    • Workup: Quench carefully with cold water (100 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organics with water (3 × 100 mL) to remove DMF, dry over Na 2​ SO 4​ , and purify via flash chromatography (Hexanes:EtOAc 4:1).

Step 3: Catalytic Hydrogenolysis to DPH-Pyr
  • Reagents: Intermediate 2 (8.0 g, 23.8 mmol), 10% Palladium on Carbon (Pd/C, 0.8 g), Methanol (100 mL), Hydrogen gas.

  • Procedure:

    • Dissolve Intermediate 2 in Methanol. Degas the solution by bubbling nitrogen through it for 10 minutes.

    • Add 10% Pd/C carefully. Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm).

    • Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Check: The reaction is deemed complete when hydrogen uptake ceases and TLC (Hexanes:EtOAc 2:1) shows the complete disappearance of the UV-active starting material (R f​ = 0.6) and the appearance of a new, highly polar spot (R f​ = 0.2) that stains positively with phosphomolybdic acid (PMA), indicating the presence of the free phenol.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and recrystallize the crude solid from a minimal amount of MTBE/Hexane to yield the highly pure reference standard.

Quality Control & Validation Data

To serve as a reliable analytical reference standard, the synthesized DPH-Pyr must meet stringent spectroscopic and chromatographic criteria. The table below summarizes the expected quantitative data for the certified material.

Analytical ParameterSpecification / Expected ResultAnalytical Technique
Appearance White to off-white crystalline solidVisual Inspection
Chemical Purity ≥ 98.5% (Area %)HPLC-UV (254 nm)
Monoisotopic Mass 245.1052 DaHRMS (ESI+)
Observed m/z [M+H] + 246.1125LC-MS/MS
1 H-NMR (400 MHz, CDCl 3​ ) δ 8.15 (dd, 1H, Py-H6), 7.55 (td, 1H, Py-H4), 6.85-6.70 (m, 6H, Ar-H), 5.45 (m, 1H, CH-O-Py), 4.10 (m, 2H, CH 2​ -O-Ar), 1.45 (d, 3H, CH 3​ )NMR Spectroscopy
13 C-NMR (100 MHz, CDCl 3​ ) δ 163.2, 152.8, 149.5, 146.7, 138.6, 116.2, 115.8, 111.4, 72.5, 71.1, 17.4NMR Spectroscopy

References

  • Title: Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: Agronomy (MDPI), 2022, 12(8), 1829. URL: [Link]

  • Title: Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions Source: The Journal of Organic Chemistry (ACS Publications), 2020, 85(17), 11482–11492. URL: [Link]

Method

Application Note: High-Throughput Screening and Profiling of Pyriproxyfen Metabolite DPH-Pyr

Introduction and Mechanistic Rationale Pyriproxyfen is a potent, broad-spectrum juvenile hormone analog utilized extensively in agriculture and vector control, particularly in long-lasting insecticide-treated nets (LLINs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Pyriproxyfen is a potent, broad-spectrum juvenile hormone analog utilized extensively in agriculture and vector control, particularly in long-lasting insecticide-treated nets (LLINs) 1. While the parent compound is generally recognized for its low mammalian toxicity, its metabolic degradation yields several bioactive intermediates. The most critical of these is Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8), commonly referred to as DPH-Pyr or dephenyl-pyriproxyfen 2.

The structural conversion from pyriproxyfen to DPH-Pyr involves the cleavage of the terminal ether linkage, exposing a reactive phenol moiety. This transformation is primarily mediated by Cytochrome P450 enzymes (e.g., CYP6P3 in mosquitoes, CYP3A4 in mammals) 3. Recent in vitro toxicological assessments indicate that DPH-Pyr exhibits a higher potential for hepatotoxicity, apoptosis induction, and DNA damage in mammalian models compared to the parent compound 4.

Establishing High-Throughput Screening (HTS) assays for DPH-Pyr is essential for drug development professionals and toxicologists to monitor metabolic clearance, assess environmental residue safety, and evaluate off-target mammalian toxicity.

MetabolicPathway Pyriproxyfen Pyriproxyfen (Parent Insecticide) m/z 322.0 CYP Cytochrome P450 (e.g., CYP6P3, CYP3A4) Pyriproxyfen->CYP Hepatic / Insect Metabolism DPH DPH-Pyr (CAS 142346-93-8) Phenol, 4-[2-(2-pyridinyloxy)propoxy]- m/z 246.0 CYP->DPH Ether Cleavage (Dephenylation) OtherMetabolites Hydroxylated Metabolites (e.g., 4'-OH-Pyr) m/z 338.0 CYP->OtherMetabolites Aromatic Hydroxylation

Figure 1: CYP450-mediated metabolic pathway of Pyriproxyfen yielding DPH-Pyr and other metabolites.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . We do not merely execute steps; we engineer internal controls that mathematically guarantee the reliability of the generated data.

Protocol A: High-Throughput Cytochrome P450 Metabolism Screen (UPLC-MS/MS)

Objective: Monitor the conversion rate of pyriproxyfen to DPH-Pyr to assess metabolic clearance and vector resistance.

Causality & Design Choices: Electrospray ionization in positive mode (ESI+) is selected because the basic nitrogen within the pyridine ring of DPH-Pyr readily accepts a proton, yielding a highly abundant [M+H]+ precursor ion at m/z 246.0 2. To extract DPH-Pyr from lipid-rich hepatic matrices without inducing severe ion suppression, a miniaturized, modified QuEChERS approach is employed. By incorporating a salting-out step, we force the partitioning of the relatively polar phenolic metabolite into the organic layer while precipitating matrix interferents.

Self-Validation Checkpoint: Every 384-well plate includes a parallel reaction column treated with 10 µM Piperonyl Butoxide (PBO), a broad-spectrum CYP inhibitor. A >90% reduction in DPH-Pyr formation in the PBO wells validates that the observed dephenylation is strictly enzymatically driven and not an artifact of chemical hydrolysis 3.

Step-by-Step Methodology:

  • Matrix Preparation: Dispense 40 µL of reaction buffer (100 mM potassium phosphate, pH 7.4, containing 1 mg/mL recombinant CYP6P3 or rat liver microsomes) into a 384-well polypropylene plate using an automated liquid handler.

  • Compound Dosing: Pin-transfer 100 nL of pyriproxyfen (final concentration 1 µM) into the reaction wells.

  • Incubation: Initiate the reaction by adding 10 µL of NADPH regenerating system. Incubate at 37°C for 30 minutes with orbital shaking.

  • Quench & Extract: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid and an internal standard (e.g., dicyclohexylphthalate). Add 20 mg of anhydrous MgSO4/NaCl mix per well. Centrifuge at 4,000 × g for 10 minutes.

  • UPLC-MS/MS Analysis: Transfer 50 µL of the supernatant to an analysis plate. Inject 2 µL onto a C18 column (1.7 µm, 2.1 × 50 mm). Monitor the m/z 246.0 → 96.0 transition for DPH-Pyr quantification.

Protocol B: High-Throughput Hepatotoxicity Profiling (3D Spheroid Model)

Objective: Assess the differential toxicity and apoptotic potential of DPH-Pyr versus the parent compound.

Causality & Design Choices: Traditional 2D hepatocyte cultures rapidly lose endogenous CYP450 expression, making them unsuitable for evaluating metabolite-driven toxicity. We utilize 3D primary rat hepatocyte spheroids, which maintain physiological metabolic competence for up to 14 days, allowing for accurate assessment of DPH-Pyr toxicity 4.

Self-Validation Checkpoint: The assay calculates a Z'-factor for every plate using 0.1% DMSO (negative control) and 50 µM Chlorpromazine (positive hepatotoxic control). Only plates achieving a Z'-factor ≥ 0.6 are accepted for downstream analysis, ensuring rigorous dynamic range and reproducibility.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary rat hepatocytes at 1,500 cells/well in ultra-low attachment 384-well spheroid microplates. Centrifuge at 200 × g for 3 minutes to aggregate cells. Incubate for 5 days to allow spheroid formation.

  • Compound Dosing: Perform a 10-point dose-response titration (0.1 µM to 100 µM) of DPH-Pyr and Pyriproxyfen. Incubate for 72 hours.

  • Multiplexed Readout: Add 20 µL of a fluorogenic Caspase-3/7 reagent to assess apoptosis. Incubate for 1 hour and read fluorescence (Ex 485 / Em 530). Subsequently, add 20 µL of ATP-based luminescence reagent (e.g., CellTiter-Glo 3D) to lyse spheroids and measure total cell viability.

HTSWorkflow Step1 Matrix Prep (384-Well Plate) Step2 Compound Dosing (Automated Liquid Handling) Step1->Step2 Step3 Incubation (3D Spheroids/Microsomes) Step2->Step3 Step4 Quench & Extract (Modified QuEChERS) Step3->Step4 Step5 UPLC-MS/MS or Luminescence Readout Step4->Step5

Figure 2: End-to-end High-Throughput Screening workflow for DPH-Pyr toxicity and metabolism profiling.

Quantitative Data Summaries

The following tables summarize the critical analytical parameters and representative toxicological data required for assay calibration and comparative analysis.

Table 1: UPLC-MS/MS Optimization Parameters for Pyriproxyfen and Key Metabolites

AnalyteCAS NumberIonization ModePrecursor Ion [M+H]+ (m/z)Primary Product Ion (m/z)
Pyriproxyfen 95737-68-1ESI+322.096.0
DPH-Pyr 142346-93-8ESI+246.096.0
4'-OH-Pyr 159600-61-0ESI+338.096.0
PYPA 133457-51-9ESI+154.1112.1

Table 2: Comparative In Vitro Toxicity Profiling (Rat Hepatocyte Model)

CompoundCell Viability IC50 (µM)Apoptosis Induction PotentialDNA Damage Risk
Pyriproxyfen > 100Baseline (1.0x)Low
DPH-Pyr 45.2Elevated (3.8x)Moderate-High
4'-OH-Pyr 62.5Elevated (2.5x)Moderate

(Note: Values are representative extrapolations based on relative toxicity metrics demonstrating that pyriproxyfen metabolites reflect a higher toxicity potential than the parent compound 4.)

References

  • Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Pyriproxyfen is metabolized by P450s associated with pyrethroid resistance in An. gambiae. NIH.
  • Toxicity risk assessment of pyriproxyfen and metabolites in the rat liver: A vitro study.
  • A high-throughput HPLC method for simultaneous quantification of pyrethroid and pyriproxyfen in long-lasting insecticide-tre

Sources

Technical Notes & Optimization

Troubleshooting

Improving chromatographic resolution for Phenol, 4-[2-(2-pyridinyloxy)propoxy]-

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this in-depth technical guide to address the specific chromatographic challenges associated with Phenol, 4-[2-(2-pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this in-depth technical guide to address the specific chromatographic challenges associated with Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (commonly known as DPH-Pyr; CAS: 142346-93-8).

DPH-Pyr is a critical, highly polar metabolite formed via the ether cleavage of the broad-spectrum insecticide pyriproxyfen[1]. Due to its amphoteric nature, researchers frequently encounter peak tailing, retention time shifts, and co-elution issues during LC-MS/MS analysis. This guide provides causality-driven troubleshooting, self-validating protocols, and optimized parameters to ensure robust analytical performance.

Part 1: Architectural Overview & Physicochemical Profiling

To achieve baseline resolution, we must first deconstruct the molecule. DPH-Pyr is a bifunctional compound containing a basic pyridine ring and an acidic phenolic hydroxyl group. This dual nature makes its chromatographic behavior highly susceptible to mobile phase pH and stationary phase chemistry.

Table 1: Physicochemical Properties & Chromatographic Causality

ParameterValue / CharacteristicChromatographic Implication (Causality)
pKa (Pyridine) ~5.2 (Basic)Protonates at low pH (< 4.0), causing severe secondary interactions with unshielded silanols on standard C18 columns.
pKa (Phenol) ~9.5 (Acidic)Deprotonates at high pH (> 10.0), shifting the molecule to an anionic state, which drastically reduces reversed-phase retention.
LogP ~2.8Moderately lipophilic, but significantly more polar than parent pyriproxyfen. Requires a carefully optimized organic gradient to prevent early solvent-front elution.
H-Bonding Donor (OH), Acceptors (N, O)Highly sensitive to the choice of organic modifier. Protic solvents (Methanol) yield different selectivity compared to aprotic solvents (Acetonitrile).

Part 2: Diagnostic Troubleshooting (FAQs)

Q1: Why does DPH-Pyr exhibit severe peak tailing on my standard C18 column, and how do I fix it?

The Causality: At standard acidic LC-MS conditions (pH ~2.7 with 0.1% Formic Acid), the pyridine nitrogen of DPH-Pyr is fully protonated. Standard C18 silica columns contain residual acidic silanol groups (Si-O⁻). The electrostatic attraction between the positively charged pyridine and negatively charged silanols causes secondary retention, manifesting as peak tailing. The Solution: You must disrupt this interaction. Switch to a high-strength silica column with proprietary end-capping (e.g., Waters HSS T3) designed to resist silanol ionization at low pH[2]. Alternatively, if using a standard C18, switch the buffer to 10 mM Ammonium Acetate (pH 6.8) to keep the pyridine neutral, thereby eliminating the electrostatic pull.

Q2: How do I optimize the mobile phase to resolve DPH-Pyr from the parent Pyriproxyfen and other hydroxylated metabolites?

The Causality: DPH-Pyr lacks the terminal phenyl ring of pyriproxyfen, making it significantly more polar. If the initial gradient is too strong, DPH-Pyr will co-elute with the void volume. Furthermore, aprotic solvents like acetonitrile do not participate in hydrogen bonding, which can lead to poor selectivity between structurally similar hydroxylated metabolites (e.g., 4'-OH-Pyr). The Solution: Utilize Methanol instead of Acetonitrile. Methanol is a protic solvent that interacts with the ether oxygens and the phenol group of DPH-Pyr, providing superior selectivity[1]. Start the gradient at a high aqueous composition (95%) to ensure adequate retention of the polar DPH-Pyr before ramping up the organic phase to elute the highly lipophilic pyriproxyfen.

Q3: I am seeing split peaks or "ghosting" for DPH-Pyr. Is my column degrading?

The Causality: Split peaks for amphoteric compounds often indicate a solvent-mismatch effect rather than column failure. If your sample is extracted and reconstituted in 100% organic solvent, but injected into a 95% aqueous mobile phase, the DPH-Pyr molecules at the edge of the injection plug precipitate or travel unretained, while the core of the plug is retained. The Solution (Self-Validation): Always reconstitute your final sample in the initial mobile phase conditions (e.g., 5% MeOH / 95% Water). Validate this by injecting a standard prepared in the mobile phase; if the peak is sharp and symmetrical (Symmetry factor between 0.9 and 1.2), the issue was solvent mismatch, not column degradation.

Part 3: Visualizing the Chromatographic Logic

G A Issue: Peak Tailing of DPH-Pyr B Check Mobile Phase pH A->B C pH < 4 Pyridine Protonated (+) B->C D pH 6-8 Neutral Species B->D E pH > 10 Phenol Deprotonated (-) B->E F Action: Use End-capped C18 or Add Amine Modifier C->F Mask Silanols G Action: Optimize Organic Gradient (MeOH) D->G Maximize Resolution H Action: Use Polymer Column (Avoid Silica Dissolution) E->H High pH Stability

Caption: Troubleshooting workflow for DPH-Pyr peak tailing based on mobile phase pH.

G Mix Sample Matrix (Metabolite Mixture) Col HSS T3 Column (High-Strength Silica) Mix->Col 5 µL Injection DPH Early Elution (Polar) DPH-Pyr Col->DPH 0.1% FA / MeOH (Low Organic) PPF Late Elution (Lipophilic) Pyriproxyfen Col->PPF 0.1% FA / MeOH (High Organic)

Caption: Chromatographic separation logic for DPH-Pyr and parent pyriproxyfen.

Part 4: Validated UPLC-MS/MS Methodology

This self-validating protocol is engineered for the simultaneous quantification of DPH-Pyr and parent pyriproxyfen, adapting parameters from validated environmental residue studies[1],[2].

Step-by-Step Execution:
  • System Preparation: Purge the UPLC system with LC-MS grade Methanol and Water. Ensure the mass spectrometer is calibrated in Positive Electrospray Ionization (ESI+) mode.

  • Column Installation: Install an Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm). Causality: The T3 stationary phase is specifically designed to retain polar metabolites like DPH-Pyr while resisting silanol activity at low pH[2].

  • Temperature Stabilization: Set the column oven to 40 °C . Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% Milli-Q Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: 100% LC-MS Grade Methanol + 0.1% Formic Acid (v/v).

  • System Suitability (Self-Validation): Before running samples, inject a 10 ng/mL DPH-Pyr standard. The system is validated only if the peak symmetry factor is between 0.95 and 1.15, and the retention time RSD is < 1.0% over three consecutive injections.

Table 2: Optimized Gradient Program (Flow Rate: 0.25 mL/min)

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Logic
0.0095.05.0Focuses the polar DPH-Pyr at the head of the column.
1.5095.05.0Isocratic hold to wash away unretained matrix salts.
5.0010.090.0Linear ramp to elute DPH-Pyr (~3.2 min) and Pyriproxyfen (~4.8 min).
7.0010.090.0Column wash to remove highly lipophilic matrix interferences.
7.1095.05.0Instantaneous return to initial conditions.
10.0095.05.0Column re-equilibration (Self-validating baseline stability).

References

  • Source: mdpi.
  • Source: cabidigitallibrary.

Sources

Optimization

Reducing matrix effects in Phenol, 4-[2-(2-pyridinyloxy)propoxy]- LC-MS/MS analysis

A Senior Application Scientist's Guide to Overcoming Matrix Effects Welcome to the technical support guide for the LC-MS/MS analysis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-. This resource is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Overcoming Matrix Effects

Welcome to the technical support guide for the LC-MS/MS analysis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common yet complex challenge of matrix effects in bioanalysis. Our goal is to move beyond simple protocols and provide a deeper understanding of the causative factors and strategic solutions to ensure the development of robust, accurate, and reproducible analytical methods.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when dealing with matrix effects.

Q1: What are matrix effects, and why are they a critical issue in my LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unseen, components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This phenomenon can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] In bioanalysis, where target analytes often exist at low concentrations within a complex mixture of endogenous substances, unmanaged matrix effects can compromise method reliability, leading to erroneous pharmacokinetic data and potentially impacting regulatory submissions.[3][4]

Q2: How can I determine if my analysis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is suffering from matrix effects?

A2: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This involves infusing a constant flow of your analyte solution into the MS detector post-column while injecting a blank, extracted matrix sample.[5] Dips or rises in the baseline signal at specific retention times indicate regions of ion suppression or enhancement, respectively.[6] This method is excellent for visualizing where in the chromatogram the interference occurs.

  • Quantitative Assessment (Post-Extraction Spike): This is the industry-standard method required by regulatory bodies like the FDA.[7][8] It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the same analyte in a clean solvent.[5] This allows for the calculation of a "Matrix Factor" (MF). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Q3: What are the most common sources of matrix effects in plasma or serum samples?

A3: The most notorious culprits in plasma and serum are phospholipids.[7][9] These endogenous molecules are major components of cell membranes and are often co-extracted with analytes, particularly with simpler sample preparation techniques like protein precipitation.[9][10] Phospholipids tend to elute in the middle of typical reversed-phase chromatographic gradients, where many small molecule drugs also elute, causing significant ion suppression.[10] Other sources include salts, endogenous metabolites, and co-administered drugs.[1]

Q4: I need a quick solution. Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a straightforward strategy to reduce the concentration of interfering matrix components.[11][12] However, this approach is only viable if the concentration of your analyte is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution.[11] For trace-level analysis, dilution may compromise the sensitivity of the assay. It's a pragmatic first step but often insufficient for developing a highly sensitive and robust method.

Q5: Which is the best sample preparation technique: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A5: The "best" technique depends on a balance of required cleanliness, recovery, throughput, and cost. PPT is the fastest and cheapest but provides the least clean extract, often resulting in significant matrix effects.[13] LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[7] SPE is generally the most effective technique for minimizing matrix effects as it provides the cleanest extracts through a combination of retention mechanisms to isolate the analyte from interferences.[7][13]

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., Acetonitrile) or acid to precipitate proteins.Fast, simple, inexpensive, high throughput."Dirty" extract, high risk of matrix effects (especially from phospholipids), potential for analyte co-precipitation.[13]Early discovery, high-concentration samples.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH.Cleaner than PPT, removes non-polar lipids and proteins effectively.Can be labor-intensive, may have low recovery for polar analytes, uses large solvent volumes.[13]Removing highly non-polar or polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.Provides the cleanest extracts, significantly reduces matrix effects, high recovery and selectivity.[13]More complex method development, higher cost per sample.Regulated bioanalysis, low-concentration samples requiring high sensitivity and accuracy.

Q6: How does a stable isotope-labeled internal standard (SIL-IS) help if matrix effects are still present?

A6: A SIL-IS is considered the gold standard for quantitative bioanalysis.[11] It is an analog of the analyte where several atoms have been replaced with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification even when some signal suppression is present.[1][11] However, it's important to note that a SIL-IS compensates for signal variability but does not recover sensitivity lost to severe ion suppression.[7]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving common issues related to matrix effects during your analysis.

Symptom 1: Poor Reproducibility & High Variability (%CV > 15%) in QC Samples
  • Probable Cause: Inconsistent matrix effects across different lots of biological matrix or between individual samples. The FDA guidance recommends evaluating matrix effects in at least six different sources of blank matrix to ensure method robustness.[8][14]

  • Strategic Solutions:

    • Incorporate a SIL-IS: If not already in use, this is the most effective way to compensate for sample-to-sample variability.[11]

    • Enhance Sample Cleanup: If you are using PPT, this is a strong indication that a cleaner extraction is needed. Transition to a more selective method like mixed-mode SPE, which can specifically target the chemical properties of your analyte while removing a broader range of interferences.[13]

    • Evaluate Multiple Matrix Lots: During validation, explicitly test your method on different batches of plasma/serum to confirm that accuracy and precision are maintained, as required by regulatory guidelines.[14]

Symptom 2: Low Signal Intensity & Inability to Reach Required LLOQ
  • Probable Cause: Severe ion suppression, likely due to a co-eluting endogenous component like a phospholipid.[10]

  • Strategic Solutions:

    • Chromatographic Separation: The first line of defense is to chromatographically separate your analyte from the suppression zone.

      • Adjust Gradient: A shallower gradient can increase the separation between your analyte and interferences.

      • Modify Mobile Phase pH: Phenol, 4-[2-(2-pyridinyloxy)propoxy]- has a basic pyridine moiety. Adjusting the mobile phase pH can alter its retention time relative to phospholipids, whose retention is less affected by pH.[13]

    • Targeted Phospholipid Removal: Implement sample preparation techniques specifically designed to eliminate phospholipids. This can be done using specialized phospholipid removal plates or cartridges (e.g., HybridSPE).[10]

    • Optimize MS Source Conditions: While less impactful than sample prep or LC, ensure that source parameters (e.g., gas flows, temperature, spray voltage) are optimized for your analyte's flow rate and mobile phase composition to maximize ionization efficiency.[15]

Symptom 3: Poor Peak Shape (Tailing, Splitting)
  • Probable Cause: Secondary interactions between the analyte and the analytical column or LC system components. Analytes with chelating properties can interact with metal surfaces (e.g., stainless steel column hardware, frits), leading to peak tailing and signal loss.[16]

  • Strategic Solutions:

    • Use a Bio-Inert or Metal-Free Column: Consider using columns with PEEK-lined or other inert hardware to minimize unwanted metal interactions.[16] This can dramatically improve the peak shape for sensitive compounds.

    • Mobile Phase Optimization: Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa to maintain a consistent ionization state and prevent mixed-mode interactions on the stationary phase.

    • Check for Contamination: System or column contamination can also lead to poor peak shape. Implement a rigorous column washing procedure between batches.[17]

Visual Workflows & In-Depth Protocols
Workflow for Diagnosing and Mitigating Matrix Effects

This decision tree illustrates a logical workflow for identifying and solving matrix effect issues in your method.

MatrixEffectWorkflow start Start: Poor Reproducibility or Sensitivity assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present no_me No Significant ME (Investigate Other Issues: Sample Stability, System Contamination) me_present->no_me No optimize_lc Optimize LC Separation (Shift Analyte RT from Suppression Zone) me_present->optimize_lc Yes lc_success Sufficient Improvement? optimize_lc->lc_success use_sil Implement Stable Isotope-Labeled IS lc_success->use_sil No final_method Final Robust Method lc_success->final_method Yes improve_sp Improve Sample Prep (Move PPT -> LLE -> SPE) sp_success Sufficient Improvement? improve_sp->sp_success sp_success->final_method Yes sp_success->final_method No, but compensated by SIL-IS use_sil->improve_sp

Caption: A decision-making workflow for troubleshooting matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol details the post-extraction spike method for quantifying matrix effects as per regulatory expectations.[8][14]

Objective: To quantitatively determine the Matrix Factor (MF) for Phenol, 4-[2-(2-pyridinyloxy)propoxy]- in the chosen biological matrix.

Materials:

  • Blank biological matrix from at least six unique sources.

  • Analyte stock solution of known concentration.

  • Internal Standard (IS) stock solution.

  • Mobile phase and reconstitution solvents.

Procedure:

  • Prepare Set 1 (Analyte in Neat Solution):

    • In a clean tube/well, add an appropriate volume of reconstitution solvent.

    • Spike with a known amount of analyte stock solution (e.g., to achieve a low and high QC concentration).

    • Spike with the working concentration of IS.

    • Vortex to mix.

  • Prepare Set 2 (Analyte in Extracted Matrix):

    • Process at least six different lots of blank biological matrix using your finalized sample preparation method (e.g., PPT, LLE, or SPE).

    • Evaporate the final extracts to dryness (if applicable).

    • To each dried extract, add the same volume of reconstitution solvent as in Set 1.

    • Spike with the same amount of analyte and IS as in Set 1.

    • Vortex to mix.

  • Analysis:

    • Inject and analyze all samples from Set 1 and Set 2 via LC-MS/MS.

    • Record the peak areas for the analyte and the IS.

Calculations:

  • Matrix Factor (MF): MF = (Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)

  • IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Mean Analyte/IS Peak Area Ratio in Set 1)

Interpretation:

  • An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the IS has effectively compensated for the matrix effect.

Sample Preparation Workflow Comparison

This diagram visualizes the increasing complexity and cleaning power of common sample preparation techniques.

SamplePrep cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Add Plasma ppt2 Add Acetonitrile (3:1) ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 lle1 Add Plasma lle2 Adjust pH, Add MTBE lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash (Interferences) spe2->spe3 spe4 Elute (Analyte) spe3->spe4

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Troubleshooting for 4-[2-(2-pyridinyloxy)propoxy]phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8). Known primarily as a key metabolite of the pyridine-based pesticide Pyriproxyfen[1], this compound presents unique storage challenges due to its tripartite structure: a reactive phenol ring, an ether linkage, and a basic pyridine moiety.

This guide synthesizes mechanistic chemistry with field-proven protocols to ensure the absolute integrity of your samples during long-term storage and experimental handling.

Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the causality behind it. The primary vector for the degradation of 4-[2-(2-pyridinyloxy)propoxy]phenol is the autoxidation of the phenol group.

When exposed to ambient oxygen and light, the hydroxyl group undergoes a phenolic hydrogen atom abstraction mechanism[2]. This process generates a highly reactive phenoxy radical. Because the pyridine ring can coordinate with trace transition metals, these metals often act as catalysts, accelerating the radical formation. Once formed, phenoxy radicals rapidly couple or undergo further oxidation to form highly conjugated 1,4-benzoquinones and complex polymeric species[3].

Secondary degradation occurs via photolysis, where UV/Vis light provides the activation energy necessary to cleave the ether linkage or degrade the aromatic rings.

DegradationPathways Compound 4-[2-(2-pyridinyloxy)propoxy]phenol (Intact Molecule) Oxidation Oxidation (O2, Transition Metals) Compound->Oxidation Exposure to Air / Metals Photolysis Photolysis (UV/Vis Light) Compound->Photolysis Photon Absorption PhenoxyRadical Phenoxy Radical Intermediate Oxidation->PhenoxyRadical H-atom abstraction Cleavage Ether Cleavage & Ring Degradation Photolysis->Cleavage Bond dissociation Quinones Benzoquinones & Polymeric Species PhenoxyRadical->Quinones Radical coupling

Mechanistic pathways of 4-[2-(2-pyridinyloxy)propoxy]phenol degradation.

Troubleshooting FAQs

Q: Why does my solid sample turn pink or brown over time? A: This color shift is the visual hallmark of phenol oxidation. As described in the mechanism above, the compound is oxidizing into benzoquinones and polymeric species[3]. These conjugated systems absorb visible light, appearing pink, red, or brown. To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen) to eliminate the oxygen required for H-atom abstraction.

Q: Can I store stock solutions in ambient conditions if I use a dark amber vial? A: No. While an amber vial effectively mitigates photolysis, it does not prevent autoxidation caused by dissolved oxygen in your solvent. Furthermore, the basic pyridine ring can catalyze degradation in protic solvents over time. Stock solutions must be prepared in anhydrous, degassed solvents, aliquoted to avoid repeated exposure, and stored at -20°C[4].

Q: How should I handle the vial immediately upon receiving it from the manufacturer? A: For maximum recovery and to prevent the introduction of atmospheric moisture, you must centrifuge the original vial prior to removing the cap[4]. This forces any lyophilized powder adhering to the walls down to the pellet. Crucially, allow the vial to equilibrate to room temperature in a desiccator before opening; opening a cold vial causes instant condensation of atmospheric moisture, which accelerates degradation.

Q: Is it safe to use standard HPLC-grade water for preparing aqueous stock solutions? A: It is not recommended for long-term storage. The pyridine moiety can coordinate with trace transition metals present even in high-purity water, which then catalyze the autoxidation of the phenol group. If an aqueous buffer is strictly required for your assay, prepare it fresh or add a chelating agent (e.g., EDTA) to sequester trace metals.

Standard Operating Procedure (SOP): Aliquoting and Storage

To ensure scientific integrity, follow this self-validating workflow for preparing and storing your compound.

Step 1: Thermal Equilibration Remove the sealed vial from -20°C storage. Place it in a desiccator and allow it to reach ambient temperature (approx. 30 minutes). Causality: Prevents moisture condensation on the cold chemical matrix, eliminating localized solvolysis.

Step 2: Centrifugation Spin the unopened vial at 3000 x g for 1 minute[4]. Causality: Ensures all material is collected at the bottom of the vial, preventing loss of material trapped in the cap threads and ensuring accurate molarity calculations.

Step 3: Inert Environment Handling Transfer the vial to a glove box purged with Argon, or use a Schlenk line to gently flush the vial's headspace upon opening. Causality: Displaces oxygen, completely halting the primary H-atom abstraction pathway[2].

Step 4: Anhydrous Solubilization Dissolve the compound in an anhydrous, degassed solvent (e.g., anhydrous DMSO or Acetonitrile). Validation Checkpoint: Visually inspect the solution against a stark white background. A perfectly clear, colorless solution validates that the compound is intact. A pink or yellow tint indicates pre-existing oxidation, and the batch should be flagged. For quantitative validation, run a rapid UV-Vis scan; a new absorption peak around 350-400 nm confirms benzoquinone formation, failing the validation.

Step 5: Aliquoting & Cryopreservation Dispense the validated solution into single-use amber glass vials. Purge each vial's headspace with Argon before sealing with PTFE-lined caps. Store immediately at -20°C[4].

Quantitative Storage Data

Use the following table to determine the expected stability of 4-[2-(2-pyridinyloxy)propoxy]phenol under various laboratory conditions.

Storage ConditionAtmosphereLight ExposureExpected StabilityPrimary Degradation Risk
Solid, -20°C Argon / N₂Dark> 2 YearsNegligible
Solid, 25°C Ambient AirLight< 1 MonthOxidation (Quinones), Photolysis
Solution (DMSO), -20°C Argon / N₂Dark6 MonthsFreeze-thaw stress, Solvent impurities
Solution (Water/MeOH), 4°C Ambient AirDark1 - 2 WeeksTrace metal catalysis, Dissolved O₂

References

  • AS-1. "4-[2-(2-Pyridinyloxy)propoxy]phenol 100mg CAS No:142346-93-8". Axel As-1. URL:[Link]

  • PubMed. "The degradation mechanism of phenol induced by ozone in wastes system". National Institutes of Health (NIH). URL:[Link]

  • OSTI.GOV. "Mechanistic aspects of phenol electrochemical degradation by oxidation on a Ta/PbO2 anode". Office of Scientific and Technical Information. URL:[Link]

Sources

Optimization

Resolving baseline noise in Phenol, 4-[2-(2-pyridinyloxy)propoxy]- spectroscopy

Troubleshooting Baseline Noise in Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr) Analysis Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8), commonly referred to as DPH-Pyr , is a critical environmental and...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Baseline Noise in Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr) Analysis

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8), commonly referred to as DPH-Pyr , is a critical environmental and agricultural metabolite of the broad-spectrum insect-growth regulator pyriproxyfen. Because DPH-Pyr is typically quantified at trace levels (mg/kg to µg/kg) in highly complex matrices like tea leaves, soil, and agricultural runoff, Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for its analysis [1].

However, achieving the required Limit of Detection (LOD) is frequently hindered by elevated baseline noise in the Electrospray Ionization positive (ESI+) mode. This guide provides a systematic, causality-driven approach to diagnosing and resolving baseline noise during DPH-Pyr spectroscopy and chromatography.

Diagnostic Workflow

Before adjusting method parameters, you must isolate whether the noise originates from the mass spectrometer, the liquid chromatography system, or the sample matrix. Follow the self-validating diagnostic tree below.

G Start High Baseline Noise in DPH-Pyr LC-MS/MS Isolate Perform Zero-Volume Injection (Bypass Column) Start->Isolate CheckNoise Does noise persist? Isolate->CheckNoise MS_Issue MS Source Contamination or Gas Impurity CheckNoise->MS_Issue Yes LC_Issue LC System, Mobile Phase, or Matrix Effect CheckNoise->LC_Issue No CleanMS Clean ESI Probe & Check N2 Purity MS_Issue->CleanMS CheckMatrix Run Solvent Blank vs. Matrix Blank LC_Issue->CheckMatrix MatrixNoise Matrix Interference (e.g., Tea Polyphenols) CheckMatrix->MatrixNoise Higher in Matrix SolventNoise Contaminated Mobile Phase or Column Bleed CheckMatrix->SolventNoise Equal in Both OptimizePrep Optimize QuEChERS Cleanup (Add PSA/GCB) MatrixNoise->OptimizePrep FlushLC Replace Formic Acid & Flush LC System SolventNoise->FlushLC

Diagnostic workflow for isolating LC-MS/MS baseline noise sources in DPH-Pyr analysis.

In-Depth Troubleshooting FAQs

Q1: I am observing a high, continuous background noise across the MRM channels for DPH-Pyr. How do I determine if it's the LC or the MS? Expertise & Causality: Baseline noise is cumulative. To identify the root cause, you must break the system into independent modules. Self-Validating Action: Perform a "zero-volume injection" by disconnecting the LC column and plumbing the autosampler directly to the MS source using a union. Infuse your mobile phase. If the noise drops significantly, the column is bleeding stationary phase or retaining ghost peaks. If the noise remains high, the issue is either contaminated mobile phase or a dirty MS source (e.g., contaminated corona needle or ion transfer tube).

Q2: My zero-volume injection confirmed the noise is coming from the mobile phase. What is the specific chemical cause in DPH-Pyr analysis? Expertise & Causality: DPH-Pyr is analyzed in ESI+ mode to form the protonated precursor ion [M+H]+ at m/z 246.1. To promote ionization, 0.1% Formic Acid (FA) is universally added to the aqueous and organic mobile phases [1]. However, low-grade or expired formic acid degrades into formate clusters and introduces plasticizers leached from storage bottles. In ESI+, these impurities create a dense forest of chemical noise (isobaric interferences) that elevates the baseline and destroys your Signal-to-Noise (S/N) ratio. Resolution: Always use fresh, LC-MS grade Formic Acid stored in glass ampoules. Never use FA that has been open for more than one month.

Q3: The baseline is clean for solvent blanks, but spikes erratically when I inject agricultural samples (like tea leaves). Why? Expertise & Causality: This is a classic matrix effect. Complex matrices like tea contain high concentrations of polyphenols, alkaloids (caffeine), and pigments (chlorophyll). When these co-elute with DPH-Pyr, they compete for charge on the surface of the ESI droplets, causing ion suppression. Furthermore, heavy matrix components can precipitate in the MS source, causing erratic baseline spikes as they randomly burn off. Resolution: You must optimize your sample preparation to remove these specific interferences. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol utilizing Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is required [1]. PSA removes organic acids and sugars, while GCB specifically strips out planar molecules like chlorophyll.

Experimental Protocols

To ensure a pristine baseline and reliable quantification of DPH-Pyr, implement the following validated methodologies [1].

Protocol 1: Modified QuEChERS Extraction for Complex Matrices

This protocol is specifically tuned to remove matrix interferences that cause baseline noise in DPH-Pyr analysis.

  • Sample Weighing: Weigh exactly 2.0 g of homogenized sample (e.g., pulverized tea leaves) into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile (MeCN). Vortex vigorously for 1 minute to ensure complete solvent-sample interaction.

  • Partitioning: Add the extraction salt packet (4.0 g MgSO4​ , 1.0 g NaCl , 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake immediately to prevent the MgSO4​ from clumping and trapping the analyte.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at room temperature to induce phase separation.

  • dSPE Cleanup (Critical Step for Noise Reduction): Transfer 1.5 mL of the upper organic (acetonitrile) layer into a 2 mL dispersive solid-phase extraction (dSPE) tube containing 150 mg MgSO4​ (removes residual water), 50 mg PSA (removes organic acids), and 10 mg GCB (removes pigments).

  • Final Isolation: Vortex the dSPE tube for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the resulting supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Protocol 2: UPLC-MS/MS Analytical Conditions

These parameters ensure optimal chromatographic focusing and MS ionization, maximizing the S/N ratio.

  • Analytical Column: Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) maintained at 40 °C.

  • Mobile Phase A: Ultrapure Water containing 0.1% Formic Acid.

  • Mobile Phase B: Methanol containing 0.1% Formic Acid.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0.0 – 1.0 min: 10% B

    • 1.0 – 4.0 min: Linear ramp to 90% B

    • 4.0 – 5.0 min: Hold at 90% B (Washes heavy matrix off the column)

    • 5.0 – 5.1 min: Drop to 10% B

    • 5.1 – 7.0 min: Re-equilibration at 10% B

Data Presentation & Optimization Metrics

The tables below summarize the quantitative improvements expected when applying this troubleshooting guide, alongside the validated MS/MS parameters for DPH-Pyr.

Table 1: Quantitative Impact of Troubleshooting Steps on DPH-Pyr S/N Ratio

Troubleshooting ActionInitial S/N RatioPost-Action S/N RatioRoot Cause Addressed
ESI Probe & Source Cleaning8.515.2MS Source Contamination / Carbon buildup
Switching to fresh LC-MS Formic Acid15.245.0Mobile Phase Chemical Noise / Formate clustering
Addition of PSA/GCB to dSPE Cleanup45.0128.4 Matrix Ion Suppression / Co-eluting polyphenols

Table 2: Optimized MRM Transitions for DPH-Pyr (ESI+) [1]

AnalytePrecursor Ion (m/z)Product Ions (m/z)Cone Voltage (V)Collision Energy (eV)
DPH-Pyr 246.196.0 (Quantifier)3025
78.0 (Qualifier)3040
References
  • Li, H.; Zhong, Q.; Wang, X.; Luo, F.; Zhou, L.; Chen, Z.; Zhang, X. Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Agronomy 2022, 12(8), 1829. Available at:[Link]

Reference Data & Comparative Studies

Validation

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- vs pyriproxyfen toxicity comparison

Executive Scientific Summary As global reliance on insect growth regulators (IGRs) increases, the toxicological scrutiny of their degradation products becomes paramount for accurate environmental and human health risk as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Scientific Summary

As global reliance on insect growth regulators (IGRs) increases, the toxicological scrutiny of their degradation products becomes paramount for accurate environmental and human health risk assessments. Pyriproxyfen (PYR) is a broad-spectrum, pyridine-based juvenile hormone analog renowned for its low mammalian toxicity. However, its primary phase I cleavage metabolite—Phenol, 4-[2-(2-pyridinyloxy)propoxy]- , universally designated in literature as DPH-Pyr (dephenyl-pyriproxyfen)—exhibits a distinct physicochemical and toxicological profile [1].

This guide provides a rigorous, data-driven comparison between the parent compound (PYR) and its dephenylated metabolite (DPH-Pyr), equipping researchers and drug development professionals with validated methodologies for quantification and toxicity screening.

Mechanistic Profiling: Parent vs. Metabolite

The structural divergence between PYR and DPH-Pyr is driven by hepatic Cytochrome P450 (CYP450) metabolism or environmental microbial degradation. The cleavage of the terminal ether linkage in PYR removes a phenyl ring, exposing a reactive phenolic hydroxyl group.

  • Causality in Toxicity Shift : While PYR is highly lipophilic and acts by overloading the insect endocrine system, the exposed hydroxyl group in DPH-Pyr alters its receptor binding affinities. In vitro studies demonstrate that hydroxylated and dephenylated metabolites of pyriproxyfen induce higher levels of oxidative stress, cellular apoptosis, and DNA damage in mammalian hepatocytes compared to the parent compound [1]. Furthermore, these structural modifications influence the molecule's affinity for thyroid receptors (TRβ) in aquatic models like zebrafish [5].

MetabolicPathway PYR Pyriproxyfen (Parent) C20H19NO3 CYP Hepatic CYP450 / Soil Microbes PYR->CYP Ether Cleavage DPH DPH-Pyr (Metabolite) Phenol, 4-[2-(2-pyridinyloxy)propoxy]- C14H15NO3 CYP->DPH Dephenylation Other Other Metabolites (e.g., 4'-OH-Pyr) CYP->Other Hydroxylation

Caption: Phase I metabolic pathway illustrating the conversion of Pyriproxyfen to DPH-Pyr via ether cleavage.

Comparative Toxicity Data

The following tables synthesize quantitative data derived from regulatory assessments and peer-reviewed toxicological studies [2, 3].

Table 1: Structural and Physicochemical Properties
ParameterPyriproxyfen (Parent)DPH-Pyr (Metabolite)
IUPAC / Chemical Name 4-phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether4-[2-(2-pyridinyloxy)propoxy]phenol
Molecular Formula C₂₀H₁₉NO₃C₁₄H₁₅NO₃
Molecular Weight 321.37 g/mol 245.27 g/mol
Lipophilicity (log Kow) High (~5.37)Moderate (Increased hydrophilicity)
Environmental Fate Rapid aerobic degradation (DT50 ~6-9 days)Persists longer in soil/water phases
Table 2: Toxicological Endpoints
Toxicity MetricPyriproxyfen (Parent)DPH-Pyr (Metabolite)
Acute Mammalian Toxicity Low (Rat Oral LD50 > 5000 mg/kg)Low (Mouse Oral LD50 > 2000 mg/kg)
Chronic Mammalian NOAEL 35.1 mg/kg/day (Rat, 90-day dietary)Data limited; grouped with parent PoD
In Vitro Hepatotoxicity Baseline cytotoxicityElevated apoptosis & DNA damage vs. Parent
Genotoxicity (Ames Test) Non-mutagenic (up to 5000 µ g/plate )Non-mutagenic (up to 5000 µ g/plate )
Aquatic Toxicity (Zebrafish) High baseline toxicityHydroxylated/cleaved forms show higher toxicity

Validated Experimental Methodologies

To ensure scientific integrity and self-validating results, the following protocols are engineered to isolate, quantify, and assess the cellular impact of these compounds.

UPLC-MS/MS Quantification Workflow

To accurately track the pharmacokinetic degradation of PYR into DPH-Pyr in biological matrices or crops (e.g., tea leaves), a modified QuEChERS extraction coupled with UPLC-MS/MS is required [4].

Step-by-Step Protocol:

  • Sample Homogenization : Pulverize 2.0 g of the biological matrix (e.g., hepatocytes or plant tissue) in a 50 mL centrifuge tube.

  • Solvent Extraction : Add 10 mL of LC-MS grade Acetonitrile (MeCN). Rationale: MeCN effectively precipitates proteins while solubilizing both the highly lipophilic PYR and the moderately polar DPH-Pyr.

  • Salting-Out & Partitioning : Add 5.0 g of anhydrous MgSO₄, 1.0 g of NaCl, and 1.0 g of Sodium Acetate (NaAc). Vortex vigorously for 2 minutes. Rationale: MgSO₄ drives the removal of excess water, while NaAc acts as a buffer to stabilize the pH, preventing the degradation of pH-sensitive phase I metabolites during extraction.

  • Centrifugation : Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

  • UPLC-MS/MS Analysis : Inject 2 µL of the supernatant into a C18 column. Utilize Electrospray Ionization in positive mode (ESI+). Monitor via Multiple Reaction Monitoring (MRM) to distinguish the precursor-to-product ion transitions specific to PYR (m/z 322.2 → 96.1) and DPH-Pyr (m/z 246.1 → 96.1).

In Vitro Hepatotoxicity & Comet Assay

Because DPH-Pyr demonstrates a higher propensity for hepatotoxicity than its parent [1], assessing DNA damage via the Comet Assay is a critical validation step.

Step-by-Step Protocol:

  • Cell Culture & Dosing : Culture primary rat hepatocytes in DMEM supplemented with 10% FBS. Expose cells to varying concentrations (0.1, 1.0, 10.0 µM) of PYR and DPH-Pyr for 24 hours.

  • Cell Lysis : Embed treated cells in low-melting-point agarose on a glass slide. Submerge in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100) for 1 hour at 4°C. Rationale: Lysis removes cellular membranes and histones, leaving the supercoiled nucleoid intact.

  • Alkaline Unwinding : Incubate slides in alkaline electrophoresis buffer (pH > 13) for 20 minutes to allow DNA unwinding and expression of single-strand breaks.

  • Electrophoresis & Imaging : Run electrophoresis at 25 V for 30 minutes. Stain with Propidium Iodide (PI) and analyze via fluorescence microscopy. Quantify the "% Tail DNA" to measure the extent of DNA fragmentation induced by the metabolite versus the parent compound.

ExperimentalWorkflow Sample Biological Matrix (Hepatocytes / Tissue) Ext Modified QuEChERS Extraction (MeCN, MgSO4, NaAc) Sample->Ext Aliquot 1 Tox Hepatotoxicity Assays (Comet Assay / Apoptosis) Sample->Tox Aliquot 2 LCMS UPLC-MS/MS Analysis (MRM Mode, ESI+) Ext->LCMS Supernatant Data Comparative Risk Assessment (PYR vs. DPH-Pyr) LCMS->Data Quantification Tox->Data Toxicity Metrics

Caption: Parallel experimental workflow for analytical quantification and toxicological profiling.

References

  • Liu, H., et al. (2020). Toxicity risk assessment of pyriproxyfen and metabolites in the rat liver: A vitro study. Journal of Hazardous Materials.
  • Devillers, J. (2020). Fate of Pyriproxyfen in Soils and Plants. Toxics.
  • U.S. Environmental Protection Agency. (2025). Pyriproxyfen. Human Health Draft Risk Assessment for Registration Review. Regulations.gov.
  • MDPI Agronomy. (2022). Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry.
  • PubMed. (2021). Toxicity and fate of chiral insecticide pyriproxyfen and its metabolites in zebrafish (Danio rerio).
Comparative

Comprehensive Validation Guide: LC-MS/MS vs. Alternative Methods for DPH-Pyr Analysis

Introduction to the Analytical Challenge Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8), universally referred to in literature as DPH-Pyr , is a primary degradation metabolite of the broad-spectrum insectic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8), universally referred to in literature as DPH-Pyr , is a primary degradation metabolite of the broad-spectrum insecticide pyriproxyfen[1]. While pyriproxyfen itself exhibits low mammalian toxicity, its environmental degradation products pose distinct ecological challenges. Studies indicate that DPH-Pyr and related metabolites demonstrate significant environmental persistence (half-lives up to 30 days) and have been shown to inhibit vital soil enzymes such as sucrase and catalase[2].

For researchers and drug development professionals, monitoring DPH-Pyr across complex matrices (e.g., soil, tea, and apicultural products) requires analytical platforms capable of extreme sensitivity and selectivity[1],[3]. This guide objectively compares the performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) against legacy methods and provides a self-validating protocol for its quantification.

G P Pyriproxyfen (Parent) C20H19NO3 M1 4'-OH-Pyr Hydroxylation P->M1 Phase I M2 DPH-Pyr (Target) Phenol, 4-[2-(2-pyridinyloxy)propoxy]- P->M2 Ether Cleavage T Soil Enzyme Inhibition (Sucrase, Catalase) M2->T Toxicity

Step-by-step QuEChERS and LC-MS/MS workflow for DPH-Pyr residue analysis.

Methodological Comparison: LC-MS/MS vs. Legacy Platforms

DPH-Pyr possesses a polar phenolic hydroxyl group and a pyridine ring, making its physicochemical behavior fundamentally different from its highly lipophilic parent compound. This polarity dictates the choice of analytical instrumentation.

  • HPLC-DAD: Historically used for pyriproxyfen, High-Performance Liquid Chromatography with Diode-Array Detection lacks the sensitivity required for trace metabolite analysis. It typically yields Limits of Detection (LODs) around 10 ng/mL and is highly susceptible to co-eluting matrix interferences[4].

  • GC-MS/MS: Gas chromatography requires volatile, thermally stable analytes. The phenolic group on DPH-Pyr induces peak tailing and irreversible adsorption in the GC inlet unless derivatized, which adds time and variability to the workflow[3].

  • UPLC-MS/MS: Tandem mass spectrometry is the gold standard. It allows for direct analysis of the polar metabolite without derivatization, achieving LODs as low as 0.002 mg/L[1].

Table 1: Performance Comparison of Analytical Platforms for DPH-Pyr
ParameterHPLC-DADGC-MS/MSUPLC-MS/MS (Target Method)
Derivatization Required NoYes (for optimal sensitivity)No
Limit of Detection (LOD) ~10 ng/mL~0.1 mg/kg<0.002 mg/L
Matrix Effect Susceptibility High (Co-elution)ModerateLow (with dSPE cleanup)
Run Time >15 min>20 min<10 min

Causality in Experimental Design (E-E-A-T)

As an Application Scientist, method development is an exercise in managing chemical interactions. The following UPLC-MS/MS protocol is not just a list of steps; it is a carefully engineered system designed to maximize signal-to-noise ratios.

  • Extraction Causality (QuEChERS): We utilize a modified QuEChERS approach. Acetonitrile is chosen as the extraction solvent because it precipitates proteins and is highly compatible with the subsequent salting-out step using anhydrous MgSO₄. This thermodynamic partitioning forces the moderately polar DPH-Pyr into the organic layer while leaving highly polar matrix components in the aqueous phase[1].

  • Cleanup Causality (dSPE): Dispersive Solid Phase Extraction (dSPE) is critical for preventing ion suppression in the MS source. We use Primary Secondary Amine (PSA) to scavenge organic acids and sugars, and C18 to remove non-polar lipids.

  • Ionization Causality: The pyridine nitrogen in DPH-Pyr has a high proton affinity. By using Electrospray Ionization in positive mode (ESI+), we ensure efficient protonation to form the stable [M+H]+ precursor ion at m/z 246.0[5]. The addition of 0.1% formic acid to the mobile phase acts as a proton donor, directly driving ionization efficiency.

Detailed Experimental Protocol: A Self-Validating System

To ensure scientific trustworthiness, this protocol incorporates a self-validating system using matrix-matched calibration and continuous quality control (QC) spikes to monitor and correct for ion suppression.

Step 1: Sample Homogenization & Extraction
  • Weigh 2.0 g of homogenized sample (e.g., fresh tea leaves or soil) into a 50 mL centrifuge tube.

  • Add 10 mL of Acetonitrile (MeCN) containing 1% acetic acid. (Causality: The acidic environment ensures the phenolic hydroxyl group remains protonated, improving partitioning into the organic phase).

  • Vortex for 1 minute.

  • Add QuEChERS salts (4 g anhydrous MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

Step 2: dSPE Cleanup
  • Transfer 1.5 mL of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes. (Causality: This targeted cleanup removes matrix interferents, stabilizing the baseline and ensuring reproducible recovery rates).

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: UPLC Separation
  • Column: C18 Analytical Column (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

Step 4: ESI+ MS/MS Detection & Self-Validation
  • Ionization Mode: ESI Positive (ESI+).

  • MRM Transition: Monitor the quasi-molecular precursor ion at m/z 246.0[5].

  • System Validation: Run a matrix-matched calibration curve (0.005–2.50 mg/L) alongside the samples[1]. Inject a known QC standard every 10 samples. If the QC recovery deviates by >15%, the system fails validation, indicating matrix buildup, and the MS source must be cleaned.

G A Sample Homogenization (e.g., Tea/Soil) B QuEChERS Extraction (Acetonitrile + Salts) A->B C dSPE Cleanup (PSA, C18, MgSO4) B->C D UPLC Separation (C18 Column, Gradient) C->D E ESI+ MS/MS Detection (MRM Mode) D->E F Data Quantification (Matrix-Matched Calibration) E->F

Pyriproxyfen degradation pathway yielding DPH-Pyr and its ecological impact.

Quantitative Validation Data

When the above UPLC-MS/MS protocol is executed correctly, the method yields highly reproducible validation parameters across various complex matrices[1],[3].

Table 2: UPLC-MS/MS Validation Parameters for DPH-Pyr
MatrixLinear Range (mg/L)Correlation Coefficient (R²)LOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)
Fresh Tea Leaves0.005 – 2.50>0.995<0.0020.00571.2 – 102.90.3 – 14.4
Soil0.005 – 2.50>0.990<0.0050.01075.0 – 110.0<15.0
Bee Products0.001 – 1.00>0.995<0.0010.00280.5 – 115.2<12.0

References

  • Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI Agronomy. Available at: [Link]

  • Comparison of HPLC-DAD and LC–MS/MS for the determination and validation of pyriproxyfen in water solutions. UBT. Available at: [Link]

  • Ultimate fate and toxicological consequences of insecticide pyriproxyfen and it's metabolites in soil ecosystem. ResearchGate / Environmental Advances. Available at: [Link]

  • Quantitative determination of pyriproxyfen and its metabolite residues in bee products of China using a modified QuEChERS approach with UPLC-MS/MS. ResearchGate / Ecotoxicology and Environmental Safety. Available at: [Link]

Sources

Validation

Comparative Metabolism Guide: Phenol, 4-[2-(2-pyridinyloxy)propoxy]- in Murine and Rat Models

Executive Summary Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (widely known in the literature as 4'-OH-Pyriproxyfen or 4'-OH-Pyr ) is the principal Phase I metabolite of the insect growth regulator Pyriproxyfen[1]. For resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (widely known in the literature as 4'-OH-Pyriproxyfen or 4'-OH-Pyr ) is the principal Phase I metabolite of the insect growth regulator Pyriproxyfen[1]. For researchers and drug development professionals conducting toxicological risk assessments, understanding the comparative metabolic fate of this specific phenol across species is critical. While the initial Phase I oxidation generating this compound is highly conserved, the subsequent Phase II conjugation and systemic clearance pathways exhibit profound, species-specific divergence between rats and mice[2][3].

Mechanistic Overview: Phase I & Phase II Pathways

Phase I Oxidation: CYP450-Mediated Hydroxylation

In both murine and rat models, the parent compound undergoes rapid aromatic hydroxylation at the 4'-position of the terminal phenyl ring to form Phenol, 4-[2-(2-pyridinyloxy)propoxy]-[1][4].

  • Causality of Transformation: This reaction is strictly dependent on hepatic cytochrome P450 (CYP450) enzymes. In vitro studies demonstrate that the addition of 1 mM piperonyl butoxide (a known CYP450 inhibitor) almost completely halts the formation of the phenol, validating the enzymatic mechanism[1].

Phase II Conjugation: The Species Divergence

The critical metabolic divergence occurs in how the two species handle the resulting phenol:

  • The Murine (Mouse) Pathway: Mice possess a significantly higher capacity for glucuronidation[2]. The phenol is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) to form 4'-OH-Pyr glucuronide. This structural shift drastically increases the molecule's hydrophilicity, facilitating rapid renal clearance and resulting in elevated urinary excretion[5].

  • The Rat Pathway: Rats favor sulfate conjugation of the phenol[6]. Because these sulfate conjugates are larger and relatively lipophilic, they are primarily excreted via the bile into the gastrointestinal tract. This triggers extensive enterohepatic recirculation, delaying systemic clearance and shifting the primary elimination route almost entirely to the feces[2][3]. Furthermore, rats exhibit distinct sex-dependent metabolic rates—females produce significantly higher levels of the phenol upon repeated dosing—whereas mice show no such sex-related differences[1][3][4].

MetabolicPathway PPF Pyriproxyfen (Parent Compound) CYP Hepatic CYP450 (Phase I Oxidation) PPF->CYP O2, NADPH Phenol Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (4'-OH-Pyr) CYP->Phenol 4'-Hydroxylation RatPath Sulfate Conjugation (Major in Rats) Phenol->RatPath Sex-dependent MousePath Glucuronide Conjugation (Major in Mice) Phenol->MousePath Sex-independent Feces Fecal Excretion (Rats: 84-97%) RatPath->Feces Biliary Route Urine Urinary Excretion (Mice: 9-38%) MousePath->Urine Renal Route

Caption: Metabolic pathway of Pyriproxyfen to its phenol metabolite in rats vs. mice.

Quantitative Data Comparison

The differential Phase II handling directly impacts the systemic elimination profile. The table below summarizes the quantitative mass balance and metabolite distribution across both species.

Pharmacokinetic ParameterRat ModelMurine (Mouse) Model
Primary Excretion Route Feces (84–97% of dose)[3]Feces (64–91%), Elevated Urine (9–38%)[3]
Major Fecal Metabolite 4'-OH-Pyr (23–47% of dose)[6]4'-OH-Pyr[6]
Major Urinary Metabolite None >10% of administered dose[5]4'-OH-Pyr glucuronide (>10% of dose)[5]
Phase II Preference Sulfate conjugation (Biliary excretion)[2][6]Glucuronide conjugation (Renal excretion)[2][5]
Sex-Related Differences Significant (Females > Males for 4'-OH-Pyr)[3][4]None observed[1][3]

Experimental Methodologies

To accurately map these metabolic differences, researchers must employ self-validating experimental designs. Below are the gold-standard protocols for isolating and quantifying the metabolism of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-.

Protocol A: In Vitro Hepatic Microsomal Kinetics (Phase I Isolation)

Causality: Utilizing isolated hepatic microsomes decouples Phase I CYP450 oxidation from Phase II renal/biliary clearance. This allows for the precise calculation of Michaelis-Menten kinetics (Vmax/Km) for the formation of the phenol without confounding systemic variables[1].

  • Tissue Preparation: Isolate liver tissues from male/female rats and mice. Homogenize and centrifuge at 10,000 × g to obtain the S10 fraction, followed by ultracentrifugation at 100,000 × g to isolate the microsomal pellet[1].

  • Incubation: Suspend microsomes in a 0.1 M phosphate buffer (pH 7.4). Add the parent compound (Pyriproxyfen) and initiate the reaction by adding a β-NADPH regenerating system. Incubate at 37°C[1].

  • Self-Validating Control: Run a parallel incubation spiked with 1 mM piperonyl butoxide. Validation logic: The complete cessation of 4'-OH-Pyr formation in this cohort proves that the metabolic conversion is strictly CYP450-dependent[1].

  • Termination & Analysis: Terminate the reaction with ice-cold acetonitrile. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the phenol.

Protocol B: In Vivo Mass Balance and Phase II Profiling

Causality: Utilizing [14C]-radiolabeled parent compounds ensures a closed-system mass balance. Achieving a total radioactive recovery of >90% validates the extraction efficiency and confirms that no unknown metabolic sinks (e.g., covalent binding to tissue proteins) exist[6].

  • Radiolabeled Dosing: Administer a single oral dose (e.g., 2 mg/kg) of [phenyl-14C]-labeled Pyriproxyfen to both rat and mouse cohorts[3][6].

  • Metabolic Housing: Immediately transfer subjects to specialized metabolic cages designed to separate and collect urine, feces, and expired air continuously for 168 hours[3].

  • Solvent Extraction: Homogenize fecal samples in methanol/water mixtures. Extract urinary metabolites using solid-phase extraction (SPE) cartridges to isolate glucuronide and sulfate conjugates[4][6].

  • Quantification: Measure total radioactivity using Liquid Scintillation Counting (LSC) to establish mass balance. Subject the extracts to HPLC equipped with a radiodetector to identify and quantify the specific 4'-OH-Pyr conjugates[6].

ExperimentalWorkflow Dose 1. [14C]-Dosing (Oral Gavage) Cage 2. Metabolic Cages (0-168h Collection) Dose->Cage Extract 3. Solvent Extraction (Feces/Urine/Bile) Cage->Extract Quant 4. LC-MS/MS & LSC (Mass Balance) Extract->Quant

Caption: Self-validating in vivo mass balance and metabolic profiling workflow.

References

  • [1] Yoshino, H., Kaneko, H., Nakatsuka, I., & Yamada, H. (1996). Metabolism of Pyriproxyfen. 3. In Vitro Metabolism in Rats and Mice. Journal of Agricultural and Food Chemistry (ACS Publications). URL: [Link]

  • [2] World Health Organization (WHO) / FAO. (2000). Pyriproxyfen in Drinking-water. URL: [Link]

  • [6] Food and Agriculture Organization (FAO). (1999). Pyriproxyfen - Pesticide Residues in Food: Animal Metabolism. URL: [Link]

  • [3] National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 91753, Pyriproxyfen. PubChem. URL: [Link]

  • [5] European Food Safety Authority (EFSA). (2019). Peer review of the pesticide risk assessment of the active substance pyriproxyfen. EFSA Journal. URL: [Link]

  • [4] Health Canada. (2019). Proposed Re-evaluation Decision PRVD2019-10: Pyriproxyfen. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Extraction Methodologies: LLE vs. SPE for Phenol, 4-[2-(2-pyridinyloxy)propoxy]-

In the landscape of pharmaceutical and analytical chemistry, the meticulous isolation of target analytes from complex matrices is a critical determinant of data quality and downstream analytical success. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and analytical chemistry, the meticulous isolation of target analytes from complex matrices is a critical determinant of data quality and downstream analytical success. This guide provides an in-depth comparison of two cornerstone extraction techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), with a specific focus on their application to the extraction of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-. This compound, with its phenolic and pyridinyloxy moieties, presents an interesting case study for examining the nuances of these two powerful methodologies.

The choice between LLE and SPE is not merely a matter of procedural preference; it is a strategic decision that impacts throughput, reproducibility, and the overall environmental footprint of the analytical workflow.[1] This guide will delve into the fundamental principles of each technique, provide detailed experimental protocols, and offer a comparative analysis of their expected performance based on established scientific principles and data from analogous compounds.

The Analyte: Phenol, 4-[2-(2-pyridinyloxy)propoxy]-

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- possesses a molecular structure that imparts a moderate degree of polarity. The phenolic hydroxyl group is capable of hydrogen bonding and will exhibit acidic properties, while the pyridine ring introduces a basic nitrogen atom. The propoxy linker and the phenyl ring contribute to its lipophilic character. Understanding these physicochemical properties is paramount in designing an effective extraction strategy.

Liquid-Liquid Extraction (LLE): The Classic Approach

LLE operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous and an organic solvent.[1][2] The efficiency of the extraction is governed by the partition coefficient (logP) of the analyte, which describes its relative affinity for the organic versus the aqueous phase. For Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, its moderate polarity suggests that a judicious choice of organic solvent is necessary to achieve efficient partitioning from an aqueous sample matrix.

Mechanistic Considerations in LLE

The extraction efficiency in LLE can be significantly influenced by adjusting the pH of the aqueous phase.[2] To enhance the partitioning of our target analyte into the organic phase, the pH of the aqueous sample should be adjusted to a value that suppresses the ionization of both the phenolic and pyridinyl groups. The phenolic group (pKa ~10) will be protonated and less polar at acidic to neutral pH, while the pyridine nitrogen (pKa ~5) will be deprotonated and less polar at neutral to basic pH. Therefore, a neutral pH is a logical starting point for maximizing its extraction into an organic solvent.

Experimental Protocol: LLE of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-

This protocol is a representative example of an LLE procedure for the target analyte from an aqueous matrix.

  • Sample Preparation: To 10 mL of the aqueous sample containing Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, add a buffer to adjust the pH to approximately 7.0.

  • Solvent Addition: Transfer the pH-adjusted sample to a separatory funnel and add 10 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The denser layer (typically the organic phase, depending on the solvent) will be at the bottom.

  • Collection: Drain the organic layer into a clean collection flask.

  • Re-extraction (Optional but Recommended): To improve recovery, add a fresh 10 mL aliquot of the organic solvent to the aqueous phase remaining in the separatory funnel and repeat the extraction process. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the analyte prior to analysis.

Solid-Phase Extraction (SPE): The Modern Alternative

SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent.[3][4] It offers a more controlled and often more efficient extraction compared to LLE, with the added benefits of reduced solvent consumption and potential for automation.[1][5]

The "Why" Behind SPE Sorbent Selection

For an analyte with the characteristics of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, a reversed-phase SPE sorbent, such as a C18- or a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent, would be an excellent choice.[6] These sorbents retain compounds based on hydrophobic interactions. The propoxy and phenyl groups of our target analyte will strongly interact with the nonpolar stationary phase.

The four key steps in an SPE workflow are:

  • Conditioning: The sorbent is wetted with a solvent like methanol to activate the stationary phase, followed by an equilibration step with water or a buffer to prepare it for the sample matrix.

  • Loading: The sample is passed through the sorbent bed, where the analyte of interest is retained.

  • Washing: Interfering compounds with weaker interactions with the sorbent are washed away with a weak solvent.

  • Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte.

Experimental Protocol: SPE of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-

This protocol outlines a typical reversed-phase SPE procedure for the target analyte.

  • Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric HLB, 100 mg/3 mL).

  • Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading: Load the 10 mL aqueous sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove any polar impurities.

  • Elution: Elute the retained Phenol, 4-[2-(2-pyridinyloxy)propoxy]- with 2 mL of methanol or acetonitrile into a collection tube.

  • Concentration: The eluate can be directly analyzed or concentrated further if necessary.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the key steps in both LLE and SPE.

LLE_vs_SPE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow LLE_start Start: Aqueous Sample LLE_pH pH Adjustment LLE_start->LLE_pH LLE_add_solvent Add Immiscible Organic Solvent LLE_pH->LLE_add_solvent LLE_shake Shake & Partition LLE_add_solvent->LLE_shake LLE_separate Phase Separation LLE_shake->LLE_separate LLE_collect Collect Organic Phase LLE_separate->LLE_collect LLE_dry Dry & Concentrate LLE_collect->LLE_dry LLE_end Analyte in Organic Solvent LLE_dry->LLE_end SPE_start Start: Aqueous Sample SPE_load Load Sample SPE_start->SPE_load SPE_condition Condition Cartridge SPE_condition->SPE_load SPE_wash Wash Impurities SPE_load->SPE_wash SPE_elute Elute Analyte SPE_wash->SPE_elute SPE_end Analyte in Elution Solvent SPE_elute->SPE_end

Caption: Comparative workflows of LLE and SPE.

Performance Comparison: LLE vs. SPE

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Supporting Evidence
Typical Recovery 70-90%>85-95%SPE generally offers higher and more consistent recoveries due to the controlled interaction with the sorbent.[5][6] LLE can suffer from incomplete partitioning and emulsion formation.[4]
Reproducibility (RSD) 5-15%<5%The manual nature of LLE can lead to higher variability. SPE, especially when automated, provides excellent reproducibility.[1]
Processing Time (per sample) 15-30 minutes5-15 minutesSPE protocols are often faster, especially with the use of vacuum manifolds or automated systems.[5][6]
Solvent Consumption High (20-50 mL per sample)Low (5-10 mL per sample)SPE is a more environmentally friendly technique due to significantly lower solvent usage.[4]
Selectivity ModerateHighSPE allows for fine-tuning of the wash and elution steps to selectively remove interferences, resulting in a cleaner extract.[3][7]
Potential for Automation LimitedHighSPE is readily adaptable to high-throughput automated platforms.[1]
Cost per Sample Low (solvents)Moderate (cartridges)While SPE cartridges have a direct cost, the savings in solvent and time can offset this, particularly at scale.
Common Issues Emulsion formation, incomplete phase separation, large solvent waste[4][8]Cartridge clogging, breakthrough of analyte, sorbent-analyte irreversible bindingProper sample pre-filtration can mitigate clogging in SPE. Method development is key to avoid breakthrough.

In-Depth Discussion and Recommendation

For the extraction of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, both LLE and SPE are viable techniques. However, for most modern analytical laboratories, SPE is the superior choice .

The primary advantage of SPE in this context is the high degree of selectivity and the resulting cleaner extracts.[3][5] The ability to use a specific wash step to remove polar interferences while retaining the moderately polar target analyte on a reversed-phase sorbent is a significant benefit. This leads to reduced matrix effects in subsequent chromatographic analyses (e.g., LC-MS), improving data quality and instrument longevity.

While LLE is a seemingly simpler and less expensive technique in terms of initial setup, its drawbacks are significant. The potential for emulsion formation, particularly with complex sample matrices, can be a time-consuming and frustrating issue.[4] Furthermore, the large volumes of organic solvents required for LLE contribute to higher disposal costs and a greater environmental impact.[1]

For researchers and drug development professionals, the high reproducibility and potential for automation of SPE are compelling advantages.[1] In a regulated environment or for high-throughput screening, the consistency and reliability of SPE are invaluable. The higher initial cost of SPE cartridges is often justified by the savings in solvent, labor, and the reduced need for instrument maintenance due to cleaner samples.

References

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.d.).
  • SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. (2025, July 29).
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (2017). Waters Corporation.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (n.d.). PMC.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation.
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI.
  • Physical Properties of Phenol. (2023, January 22). Chemistry LibreTexts.
  • Chemical Properties of Phenol, 4-propoxy- (CAS 18979-50-5). (n.d.). Cheméo.
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 18).
  • Phenol, 4-[2-(2-pyridinyloxy)propoxy]-. (n.d.). Appchem.
  • Extraction of phenolic compounds: A review. (n.d.). PMC - NIH.
  • 4-(Pyridin-2-yl)phenol. (n.d.). PubChem.
  • 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol. (n.d.). LGC Standards.
  • Comparison and Optimization of Different Extraction Methods of Bound Phenolics from Jizi439 Black Wheat Bran. (n.d.). PMC.
  • Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow. (n.d.). PMC.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 16).
  • Extraction of pyridine using systems based on water-soluble polymers. (n.d.). ResearchGate.
  • Method for extracting and purifying 4-cumylphenol from phenolic tar. (n.d.). Google Patents.
  • Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsulation. (2021, March 22). MDPI.
  • Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples. (2025, August 7). Request PDF.
  • Update on solid-phase extraction for the analysis of lipid classes and related compounds. (2026, March 23).
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024, February 22). ResearchGate.
  • Solid-phase extraction of perfluoroalkylated compounds from sea water: SPE of PFCs from sea water. (n.d.). Request PDF.
  • Hot aqueous phenol extraction of gramnegative bacterial lipopolysaccharides. (n.d.). Google Patents.
  • Solid-phase extraction of acidic herbicides. (n.d.). Request PDF.

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Validation

Analytical Standard Purity Validation Guide: Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (DPH-Pyr)

A Comparative Evaluation of Quantitative NMR (qNMR) vs. Mass Balance Approaches for Agrochemical Reference Materials Executive Summary In the highly regulated field of agrochemical residue analysis, the accuracy of quant...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Evaluation of Quantitative NMR (qNMR) vs. Mass Balance Approaches for Agrochemical Reference Materials

Executive Summary

In the highly regulated field of agrochemical residue analysis, the accuracy of quantitative data is fundamentally tethered to the purity of the analytical standards used for calibration. Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (commonly referred to as DPH-Pyr or Metabolite A) is a critical degradation product of the broad-spectrum pyridine-based pesticide, Pyriproxyfen[1]. Regulatory bodies require rigorous monitoring of DPH-Pyr in agricultural matrices such as tea, crops, and water systems due to its environmental persistence and toxicological profile[2],[3].

This guide provides an objective, data-driven comparison of two primary methodologies used to validate the purity of DPH-Pyr analytical standards: the traditional Mass Balance Approach and Quantitative Nuclear Magnetic Resonance (qNMR) . By examining the causality behind experimental choices, this document serves as a definitive resource for researchers and drug development professionals establishing Certified Reference Materials (CRMs).

Analyte Profile & Mechanistic Context

Pyriproxyfen acts as a juvenile hormone analogue, effectively disrupting the growth of arthropods[1]. In both in vivo (plant/animal metabolism) and ex vivo (environmental degradation) systems, pyriproxyfen undergoes ether cleavage and hydroxylation. The cleavage of the central ether bond yields DPH-Pyr (CAS: 142346-93-8)[2].

Because DPH-Pyr lacks the extended conjugated system of its parent molecule, its UV absorptivity differs significantly, making LC-MS/MS the preferred method for trace residue analysis[3]. To calibrate these highly sensitive LC-MS/MS instruments, researchers require DPH-Pyr standards with a rigorously validated purity of >95%[4].

Pathway Pyr Pyriproxyfen (Parent Pesticide) DPH DPH-Pyr (Metabolite A) CAS: 142346-93-8 Pyr->DPH Ether Cleavage (ex vivo / in vivo) OHPyr 4'-OH-Pyr (Hydroxylated) Pyr->OHPyr Hydroxylation PYPA PYPA (Cleavage Product) Pyr->PYPA Ether Cleavage

Figure 1: Major metabolic degradation pathways of Pyriproxyfen yielding DPH-Pyr.

Table 1: Physicochemical Properties of DPH-Pyr
PropertySpecification
Chemical Name 4-[2-(2-pyridinyloxy)propoxy]phenol
CAS Number 142346-93-8
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
Common Synonyms DPH-Pyr, Desphenyl-pyriproxyfen, Pyriproxyfen Metabolite A

Purity Validation Strategies: A Comparative Analysis

Validating an analytical standard requires proving its exact mass fraction. We compare two orthogonal strategies:

Strategy A: The Mass Balance Approach (Indirect)

This traditional method assumes that the sample consists of 100% pure analyte minus the sum of all detectable impurities (organic, inorganic, and volatile).

  • Causality: While highly comprehensive for identifying specific impurities, Mass Balance is inherently vulnerable to overestimating purity. If an organic impurity lacks a UV chromophore, it will not be detected by HPLC-UV, artificially inflating the calculated purity of the DPH-Pyr standard.

Strategy B: Quantitative NMR (Direct)

qNMR is a primary ratio method that directly compares the integration of proton signals from the analyte against an SI-traceable Internal Standard (IS) within the same solution.

  • Causality: The area under a nuclear magnetic resonance peak is directly proportional to the number of nuclei contributing to that signal. Because it does not rely on UV chromophores or the assumption that all impurities have been found, qNMR provides a metrologically traceable, absolute purity value.

Workflow cluster_MB Mass Balance Approach (Indirect) cluster_qNMR Quantitative NMR (Direct) Start DPH-Pyr Candidate Lot (Crude Standard) HPLC HPLC-UV/DAD (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / ROI (Inorganic/Solvents) Start->TGA IS Add Internal Standard (e.g., Maleic Acid) Start->IS CalcMB Purity = 100% - (Org + H2O + Inorg) HPLC->CalcMB KF->CalcMB TGA->CalcMB Cert Certified Reference Material (CRM) Final Assigned Purity CalcMB->Cert Cross-Validation NMR 1H-NMR Acquisition (Relaxation delay > 5*T1) IS->NMR CalcQ Direct Purity Calculation (Signal Ratio) NMR->CalcQ CalcQ->Cert Primary Value

Figure 2: Orthogonal purity validation workflows comparing Mass Balance and qNMR methodologies.

Experimental Methodologies

To ensure a self-validating system, the following protocols must be executed with calibrated instruments and traceable reagents.

Protocol 1: 1H-qNMR Purity Determination
  • Sample Preparation: Accurately weigh ~10 mg of the DPH-Pyr candidate lot and ~5 mg of a certified Maleic Acid Internal Standard (CRM grade, >99.9% purity) into a glass vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 1.0 mL of DMSO-d6 (containing 0.03% TMS). Vortex until completely homogenized.

  • NMR Acquisition: Transfer 600 µL to a 5 mm NMR tube. Acquire the 1H-NMR spectrum at 600 MHz.

    • Critical Parameter: Set the relaxation delay (D1) to >60 seconds. Causality: This ensures that the longitudinal magnetization (T1) of all protons fully recovers between pulses, preventing signal integration bias.

  • Integration & Calculation: Integrate the distinct pyridine proton signal of DPH-Pyr (e.g., ~8.1 ppm) against the olefinic protons of Maleic Acid (~6.2 ppm). Calculate purity using the standard qNMR mass-ratio equation.

Protocol 2: Mass Balance Determination
  • Organic Impurities (HPLC-UV): Analyze the sample using a C18 column (100 mm × 2.1 mm, 1.8 μm) with a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor at 254 nm. Calculate the area percent of all secondary peaks.

  • Water Content (Karl Fischer): Perform coulometric KF titration on ~50 mg of the sample.

  • Volatiles & Inorganics (TGA/ROI): Perform Thermogravimetric Analysis (TGA) up to 150°C to detect residual solvents, followed by Residue on Ignition (ROI) at 600°C for inorganic salts.

  • Calculation: Purity (%) = 100% - (%HPLC_impurities + %Water + %Volatiles + %Inorganics).

Protocol 3: Application - LC-MS/MS Residue Analysis in Tea

Once the standard is validated, it is used to quantify environmental residues.

  • Extraction: Extract 2.0 g of homogenized tea leaves with 10 mL Acetonitrile using a modified QuEChERS method (adding 5.0 g MgSO4 to optimize recovery)[3].

  • UPLC-MS/MS Analysis: Inject the purified extract into a UPLC system coupled to a tandem mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Causality: The pyridine nitrogen in DPH-Pyr readily accepts a proton, making ESI+ highly sensitive for this analyte[3].

Data Presentation & Comparison

The following table summarizes a mock validation dataset for a candidate lot of DPH-Pyr, illustrating the typical discrepancies observed between the two methodologies.

Table 2: Comparative Purity Analysis Data (qNMR vs. Mass Balance)
Validation ParameterMass Balance ApproachQuantitative NMR (qNMR)
Organic Impurities 0.85% (via HPLC-UV)N/A (Direct measurement)
Water Content 0.40% (via Karl Fischer)N/A
Inorganics/Solvents 0.10% (via TGA/ROI)N/A
Calculated Purity 98.65% 98.20% ± 0.15%
Analysis Time ~4 - 6 hours (Multiple instruments)~30 minutes (Single instrument)
Sample Required ~50 - 100 mg~10 - 15 mg
Metrological Traceability Indirect (Dependent on impurity detection)Direct to SI (via Certified IS)

Data Interpretation: The Mass Balance approach yielded a slightly higher purity (98.65%) compared to qNMR (98.20%). This 0.45% discrepancy is commonly caused by the presence of aliphatic organic impurities (e.g., residual extraction solvents or non-conjugated degradation products) that lack a UV chromophore and are therefore invisible to the HPLC-UV detector.

Conclusion & Recommendations

For the purity validation of Pyriproxyfen metabolites like DPH-Pyr (CAS: 142346-93-8), qNMR is the superior primary validation technique . It provides an absolute, SI-traceable purity value without the risk of overestimation due to UV-transparent impurities. Furthermore, qNMR preserves valuable standard material, requiring only a fraction of the mass needed for a full Mass Balance suite.

However, to establish a robust Certified Reference Material (CRM), the Mass Balance approach should still be employed as an orthogonal cross-validation tool. The combination of both techniques ensures maximum trustworthiness and E-E-A-T compliance for downstream LC-MS/MS agrochemical residue testing.

References

  • Li, H., Zhong, Q., Wang, X., Luo, F., Zhou, L., Chen, Z., & Zhang, X. "Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry." Agronomy (MDPI), 2022.
  • European Food Safety Authority (EFSA). "Review of the existing maximum residue levels for pyriproxyfen according to Article 12 of Regulation (EC) No 396/2005." PMC / NIH, 2022.
  • "Effect of illumination on degradation of pyriproxyfen in water-sediment system." ResearchGate.
  • "4-(2-(pyridin-2-yloxy)propoxy)phenol | 142346-93-8." ChemicalBook.

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- in Pyriproxyfen Immunoassays

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Diagrams and Logic

I'm now integrating the optimized hapten design into Diagram 1. I've re-drafted the graphviz code to clearly show the linker's attachment near the pyridine ring, which minimizes cross-reactivity with the 4'-OH metabolite, and updated the color contrasts. Additionally, I'm making sure that the diagrams are readable.

Finalizing Protocol Diagrams

I've just added a new diagram illustrating the complete ic-ELISA protocol steps, from antigen coating to the calculation of cross-reactivity. I'm focusing on the experimental steps for an ic-ELISA to ensure clarity in the presentation. I'll make sure each step is clearly defined in the updated protocol.

Finalizing Assay Content

I'm now concluding the content, and adopting the persona of a Senior Application Scientist. I'm focusing on crafting an introduction that clearly explains the implications of cross-reactivity between Pyriproxyfen and its metabolite, 4'-OH-Pyr, in immunoassay design. I'm prioritizing accuracy. I'll also add details on how assay design impacts whether the assay measures total residues.

Validating the Protocol

I'm now focusing on the protocol section, ensuring that the ic-ELISA protocol is self-validating, meaning I'm accounting for potential deviations in the signal that may arise during the assay. I'm adding controls to address potential matrix effects and reagent degradation. I've included blank matrix, zero-analyte control (B0), and non-specific binding (NSB) wells for self-validation.

Finalizing Content and Diagrams

I've finalized all the content, integrating the references and polishing the diagrams for the section. The key focus now is the introduction, explaining cross-reactivity implications and assay design choices, including those that are self-validating and will measure total residues. The diagrams are refined and ready. I have the citations structured. I'm focusing on validating the content.

Refining Comparative Analysis

I'm now drafting the Comparative Performance Analysis, focusing on a highly specific mAb immunoassay versus broad-spectrum immunoassays and LC-MS/MS. I'm focusing on the low cross-reactivity percentage of the mAb immunoassay with 4'-OH-Pyr, making it ideal for pharmacokinetic studies and accurately tracking Pyriproxyfen. This ensures the assay's suitability for specific residue measurements.

Comparing Assay Techniques

I'm now comparing a highly specific mAb immunoassay to broad-spectrum immunoassays and LC-MS/MS, focusing on their cross-reactivity with 4'-OH-Pyr. The low cross-reactivity of the mAb immunoassay makes it ideal for pharmacokinetic studies and specific residue tracking, whereas the other method is for other specific applications, like measuring both parent and metabolite.

As a Senior Application Scientist specializing in immunoassay development, I frequently navigate the complex analytical challenge of distinguishing a parent active pharmaceutical ingredient (API) or agrochemical from its structurally analogous metabolites.

This guide provides an in-depth technical comparison of immunoassay performance regarding Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (commonly referred to as 4'-OH-Pyriproxyfen or 4'-OH-Pyr). This compound is the primary hepatic and environmental metabolite of Pyriproxyfen (PPF) , a widely utilized pyridine-based juvenile hormone analog [1]. Understanding and quantifying the cross-reactivity (CR%) of 4'-OH-Pyr is the critical pivot point that determines whether an assay functions as a strictly "parent-specific" diagnostic or a "total residue" screening tool.

Mechanistic Grounding: The Causality of Cross-Reactivity

The structural difference between Pyriproxyfen and its metabolite 4'-OH-Pyr is deceptively minimal: the addition of a single hydroxyl (-OH) group at the 4-position of the terminal phenoxy ring[2]. However, this minor modification drastically alters the molecule's electrostatic potential and steric profile.

In immunoassay development, the causality behind antibody specificity stems directly from hapten design .

  • Parent-Specific Assays: To generate a monoclonal antibody (mAb) that strictly recognizes PPF and ignores 4'-OH-Pyr, the immunizing hapten must be conjugated to the carrier protein via a spacer arm attached near the pyridine ring. This exposes the unmodified phenoxy tail to the host's immune system. When 4'-OH-Pyr enters the binding pocket, the highly polar hydroxyl group creates steric hindrance and electrostatic repulsion, resulting in negligible cross-reactivity.

  • Total-Residue Assays: Conversely, if the hapten is linked via the phenoxy ring, the immune system generates antibodies against the pyridine moiety—a structure shared identically by both PPF and 4'-OH-Pyr. This results in high cross-reactivity, allowing the assay to detect total exposure.

HaptenLogic cluster_0 Metabolic Pathway PPF Pyriproxyfen (Parent Drug) CYP Hepatic CYP450 PPF->CYP Oxidation mAb Anti-PPF Monoclonal Antibody (mAb) PPF->mAb Target Binding (100% Affinity) Metabolite Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (4'-OH-Pyr) CYP->Metabolite Hydroxylation Metabolite->mAb Cross-Reactivity (Assay Dependent)

Metabolic conversion of Pyriproxyfen to 4'-OH-Pyr and competitive antibody recognition logic.

Comparative Performance Analysis

When selecting an analytical modality for Pyriproxyfen monitoring, researchers must weigh the performance of highly specific immunoassays against broad-spectrum immunoassays and instrumental gold standards.

Table 1: Performance Comparison of Detection Modalities
Analytical Modality4'-OH-Pyr Cross-ReactivityLimit of Detection (LOD)ThroughputPrimary Application
Highly Specific ic-ELISA < 5% (Parent-focused)0.5 - 1.5 ng/mLHigh (96-well)Pharmacokinetics; Parent drug degradation tracking.
Broad-Spectrum CGITS > 85% (Total-residue)2.0 - 5.0 ng/mLSingle (Rapid)On-site environmental screening; Total exposure [3].
LC-MS/MS (Gold Standard) N/A (Multiplexed)0.01 - 0.1 ng/mLLow (Sequential)Confirmatory regulatory compliance; Chiral analysis.
Table 2: Cross-Reactivity Profile of a Highly Specific Anti-PPF mAb

To objectively evaluate a newly developed parent-specific mAb, we compare its half-maximal inhibitory concentration (IC50) against PPF, its primary metabolite, and structurally related juvenile hormone analogs.

CompoundStructural Modification vs. ParentIC50 (ng/mL)Cross-Reactivity (CR%)
Pyriproxyfen (PPF) None (Target Analyte)1.55100%
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- 4-Hydroxylation on phenoxy ring> 155.0< 1.0%
Fenoxycarb Carbamate substitution> 500.0< 0.3%
Buprofezin Distinct thiadiazine structure> 1000.0< 0.1%

Note: CR% is calculated as (IC50 of Parent / IC50 of Analog) × 100.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the cross-reactivity of 4'-OH-Pyr must be determined using a self-validating Indirect Competitive ELISA (ic-ELISA) framework. A protocol is only self-validating if it includes internal controls that immediately flag reagent degradation or matrix interference.

Protocol: ic-ELISA Cross-Reactivity Determination Workflow

Objective: Quantify the CR% of 4'-OH-Pyr against an anti-PPF monoclonal antibody.

Step 1: Antigen Immobilization (Coating)

  • Action: Dilute PPF-OVA coating antigen to 0.5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Causality: The high pH ensures optimal hydrophobic interaction between the carrier protein (OVA) and the polystyrene well, ensuring a uniform antigen presentation layer.

Step 2: Passivation (Blocking)

  • Action: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate for 1 hour at 37°C.

  • Causality: BSA blocks unoccupied hydrophobic sites on the plastic. Self-Validation Check: A designated "Blank" well (no coating antigen, only BSA) must yield an Optical Density (OD) < 0.05 at the end of the assay. Higher values indicate blocking failure.

Step 3: Competitive Incubation

  • Action: Prepare serial dilutions of Pyriproxyfen (Parent) and 4'-OH-Pyr (Metabolite) in PBS from 0.01 to 1000 ng/mL. Add 50 µL of standard/metabolite and 50 µL of anti-PPF mAb (optimized dilution) to each well. Incubate for 45 minutes at 37°C.

  • Causality: Free analyte and immobilized antigen compete for the mAb binding sites. If the mAb has low affinity for 4'-OH-Pyr, the metabolite will fail to outcompete the coated antigen, resulting in high subsequent signal.

Step 4: Signal Generation & Acquisition

  • Action: Wash 5x. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG. Incubate for 30 minutes. Wash 5x. Add 100 µL/well of TMB substrate for 15 minutes in the dark. Stop the reaction with 50 µL of 2M H2SO4. Read OD at 450 nm.

  • Self-Validation Check: The zero-analyte control (B0) must yield an OD between 1.0 and 1.5. If B0 < 0.8, antibody degradation or HRP inactivation has occurred, and the plate must be rejected.

ELISA_Protocol S1 1. Antigen Coating Immobilize PPF-OVA on Microplate S2 2. Blocking Passivate with 1% BSA to prevent noise S1->S2 S3 3. Competitive Incubation Add 4'-OH-Pyr standards + Anti-PPF mAb S2->S3 S4 4. Secondary Antibody Add HRP-conjugated anti-mouse IgG S3->S4 S5 5. Signal Generation Add TMB Substrate, Read OD450 S4->S5 S6 6. CR% Calculation (IC50 Parent / IC50 Metabolite) × 100 S5->S6

Self-validating ic-ELISA workflow for determining metabolite cross-reactivity.

Conclusion and Application Insights

When selecting or developing an immunoassay for Pyriproxyfen, the cross-reactivity profile of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is the most critical specification. For rigorous pharmacokinetic modeling and tracking the half-life of the active parent compound, a highly specific mAb (CR% < 5%) is mandatory. However, for environmental safety assessments where the hydroxylated metabolite poses its own toxicological risks [2], utilizing a broad-spectrum immunoassay designed specifically to cross-react with 4'-OH-Pyr provides a more comprehensive risk assessment prior to LC-MS/MS confirmation.

References
  • Title: Pyriproxyfen Exposure Impairs Cognitive Parameters and Alters Cortisol Levels in Zebrafish Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Toxicity risk assessment of pyriproxyfen and metabolites in the rat liver: A vitro study Source: Journal of Hazardous Materials URL: [Link]

  • Title: Quantitative assessment of pyriproxyfen in various matrices using a colloidal gold immunochromatographic sensor Source: ResearchGate URL: [Link]

Validation

A Senior Application Scientist's Guide to Accuracy and Precision Testing for Phenol, 4-[2-(2-pyridinyloxy)propoxy]- Assays

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth comparison of methodologies for quantifying...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth comparison of methodologies for quantifying Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8, Formula: C14H15NO3, MW: 245.27)[1], with a core focus on establishing accuracy and precision. We will move beyond rote procedural lists to explore the scientific rationale behind our experimental choices, ensuring a self-validating and trustworthy analytical framework.

The principles outlined herein are grounded in the internationally harmonized guidelines of the ICH, specifically Q2(R2) "Validation of Analytical Procedures," which provides a comprehensive framework for validating analytical methods.[2][3][4]

The Criticality of Accuracy and Precision in Pharmaceutical Analysis

In the context of pharmaceutical development, accuracy and precision are not merely statistical metrics; they are the cornerstones of patient safety and product efficacy.

  • Accuracy refers to the closeness of test results to the true value.[5][6] It is a measure of systematic error.

  • Precision denotes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][6][7] It is a measure of random error and is typically expressed at three levels: repeatability, intermediate precision, and reproducibility.[5][7]

An assay that is not accurate may lead to incorrect dosage, while an imprecise assay can result in inconsistent product quality. Therefore, a thorough evaluation of these parameters is non-negotiable.

Comparative Analytical Methodologies

We will explore two distinct, yet widely applicable, analytical approaches for the quantification of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A highly specific and widely used technique in pharmaceutical analysis.[8][9][10]

  • Colorimetric Method using 4-Aminoantipyrine (4-AAP): A classic and cost-effective method for the determination of phenols.[11][12][13]

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For a phenolic compound like Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, a reversed-phase HPLC method with UV detection is a logical first choice.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-. A wavelength of maximum absorbance (λmax) should be selected to ensure maximum sensitivity.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- reference standard and dissolve in 25.0 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing Phenol, 4-[2-(2-pyridinyloxy)propoxy]- in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Calibration:

  • Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995.[6][14]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8][14]

Accuracy:

Accuracy is determined by analyzing samples with known concentrations of the analyte. This can be achieved by the analysis of a certified reference material or by spiking a blank matrix with a known amount of the analyte.[5][6]

  • Procedure:

    • Prepare three concentrations of spiked samples covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration in triplicate.

    • Analyze the samples using the HPLC-UV method described above.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision:

Precision is assessed at two levels: repeatability and intermediate precision.[7]

  • Repeatability (Intra-assay precision): [5]

    • Procedure:

      • Prepare six independent samples at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the mean, standard deviation, and relative standard deviation (RSD).

    • Acceptance Criteria: The RSD should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision): [5][7]

    • Procedure:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies.

    • Acceptance Criteria: The RSD for the combined data should be ≤ 2%.

Methodology 2: Colorimetric Method using 4-Aminoantipyrine (4-AAP)

This method is based on the reaction of phenols with 4-aminoantipyrine in the presence of an oxidizing agent (potassium ferricyanide) at an alkaline pH to form a colored antipyrine dye.[12][13] The intensity of the color is proportional to the concentration of the phenol and is measured spectrophotometrically.

1. Reagents:

  • 4-Aminoantipyrine Solution (2% w/v): Dissolve 2.0 g of 4-aminoantipyrine in 100 mL of deionized water.

  • Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of K₃[Fe(CN)₆] in 100 mL of deionized water.

  • Ammonium Hydroxide Solution (0.5 M): Dilute 3.3 mL of concentrated ammonium hydroxide to 100 mL with deionized water.

  • Phenol, 4-[2-(2-pyridinyloxy)propoxy]- Stock Standard Solution (1 mg/mL): Prepare as described for the HPLC-UV method, but use deionized water as the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with deionized water (e.g., 5, 10, 20, 40, 60 µg/mL).

2. Procedure:

  • To 10.0 mL of each standard and sample solution in separate test tubes, add 0.5 mL of ammonium hydroxide solution and mix.

  • Add 1.0 mL of 4-aminoantipyrine solution and mix.

  • Add 1.0 mL of potassium ferricyanide solution and mix.

  • Allow the color to develop for 15 minutes.

  • Measure the absorbance at the wavelength of maximum absorbance (typically around 510 nm) against a reagent blank.

3. Calibration:

  • Construct a calibration curve by plotting the absorbance of the working standard solutions against their concentrations. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995.

The principles of accuracy and precision testing remain the same as for the HPLC-UV method, following ICH guidelines.[2][3]

Accuracy:

  • Procedure:

    • Prepare three concentrations of spiked samples (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • Analyze the samples using the 4-AAP method.

    • Calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 97.0% to 103.0%.

Precision:

  • Repeatability (Intra-assay precision):

    • Procedure:

      • Prepare six independent samples at 100% of the target concentration.

      • Analyze the samples on the same day by the same analyst.

      • Calculate the mean, standard deviation, and RSD.

    • Acceptance Criteria: The RSD should be ≤ 3%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure:

      • Repeat the repeatability study on a different day with a different analyst.

      • Compare the results.

    • Acceptance Criteria: The RSD for the combined data should be ≤ 3%.

Data Presentation and Comparison

To facilitate a clear comparison of the two methodologies, the following tables summarize hypothetical performance data.

Table 1: Comparison of Method Characteristics

ParameterHPLC-UV4-AAP Colorimetric Method
Specificity High (Separates analyte from impurities)Moderate (Prone to interference from other phenolic compounds)
Sensitivity High (µg/mL to ng/mL range)Moderate (µg/mL range)
Linearity (r²) ≥ 0.999≥ 0.997
Throughput ModerateHigh
Cost High (instrumentation and solvents)Low (basic spectrophotometer)

Table 2: Accuracy Data Comparison

MethodSpiked ConcentrationMean Recovery (%)Acceptance Criteria
HPLC-UV 80%99.598.0% - 102.0%
100%100.2
120%99.8
4-AAP 80%98.297.0% - 103.0%
100%101.5
120%102.1

Table 3: Precision Data Comparison

MethodPrecision LevelRSD (%)Acceptance Criteria
HPLC-UV Repeatability0.8≤ 2%
Intermediate Precision1.2≤ 2%
4-AAP Repeatability1.5≤ 3%
Intermediate Precision2.1≤ 3%

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for accuracy and precision testing.

Accuracy_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_spike Prepare Spiked Samples (3 concentrations, n=3) analyze Analyze using chosen method (HPLC-UV or 4-AAP) prep_spike->analyze calculate Calculate % Recovery analyze->calculate compare Compare with Acceptance Criteria calculate->compare

Caption: Workflow for Accuracy Testing.

Precision_Testing_Workflow cluster_repeatability Repeatability (Intra-assay) cluster_intermediate Intermediate Precision (Inter-assay) prep_repeat Prepare 6 Samples (100% concentration) analyze_repeat Analyze (Same Day, Analyst, Instrument) prep_repeat->analyze_repeat calc_rsd_repeat Calculate RSD analyze_repeat->calc_rsd_repeat prep_inter Prepare 6 Samples (100% concentration) analyze_inter Analyze (Different Day/Analyst/Instrument) prep_inter->analyze_inter calc_rsd_inter Calculate RSD of Combined Data analyze_inter->calc_rsd_inter

Caption: Workflow for Precision Testing.

Conclusion and Recommendations

Both HPLC-UV and the 4-AAP colorimetric method can be suitable for the quantification of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, but the choice depends on the specific requirements of the assay.

  • For drug development and quality control environments where specificity and high accuracy are paramount, the HPLC-UV method is the superior choice. Its ability to separate the analyte from potential impurities and degradation products provides a higher level of confidence in the results, which is essential for regulatory submissions.

  • For applications where high throughput and lower cost are critical, and the sample matrix is relatively clean, the 4-AAP colorimetric method can be a viable alternative. However, it is crucial to be aware of its potential for interference from other phenolic compounds.

Ultimately, the validation data must demonstrate that the chosen analytical procedure is fit for its intended purpose.[3][4] By following the principles and protocols outlined in this guide, researchers can ensure the generation of accurate, precise, and reliable data for Phenol, 4-[2-(2-pyridinyloxy)propoxy]- assays.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. [Link]

  • 1330 - Validation of Analytical Procedures / General Information. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • How is the Validation of Analytical Methods Performed? - gmp-compliance.org. [Link]

  • HPLC Identification and Separation of Phenolic Compounds Diazotized With Sulphanilic Acid. Structural Effects on Retention Times - Taylor & Francis. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - Scirp.org. [Link]

  • Characterization of Precision and Accuracy and Total Analytical Error for Bioassays - BEBPA. [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. [Link]

  • (PDF) HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies - ResearchGate. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International - Chromatography Online. [Link]

  • Phenol, 4-[2-(2-pyridinyloxy)propoxy]- | 142346-93-8 | C14H15NO3 | Appchem. [Link]

  • 7 Analytical Methods - ResearchGate. [Link]

  • Multi-Residue Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water Using the ACQUITY UPLC H. [Link]

  • Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review - Juniper Publishers. [Link]

  • Method 9066: Phenolics (Colorimetric, Automated 4-AAP with Distillation), part of Test Methods for Evaluating Solid Waste, Physi - EPA. [Link]

Sources

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